2-Ethyl-4-methylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-8(9)6(2)4-5-10-7/h4-5H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHYHDZPLKSVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Ethyl-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-Ethyl-4-methylpyridin-3-amine, a substituted aminopyridine of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this document consolidates available information, including its unique Chemical Abstracts Service (CAS) number, and presents a plausible synthetic route, predicted physicochemical properties, and potential applications based on the established chemistry of analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel pyridine-based molecules.
Chemical Identity and Nomenclature
CAS Number: 1849224-21-0
Synonyms: While no widely recognized synonyms for this compound have been identified, systematic nomenclature provides the following:
-
3-Amino-2-ethyl-4-methylpyridine
Molecular Structure:
Figure 2: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Nitration of 3-Ethyl-4-methylpyridine
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, add 3-ethyl-4-methylpyridine (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitropyridine intermediate. Purification can be achieved by column chromatography.
Step 2: Reduction of the Nitropyridine Intermediate
-
Dissolve the nitropyridine intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Use of hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
-
Metal/Acid Reduction: Use of a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst or metal residues.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to afford the crude aminopyridine. Further purification may be necessary via crystallization or chromatography.
Note: The precise regioselectivity of the initial nitration step would need to be experimentally determined and may yield a mixture of isomers requiring separation.
Potential Applications in Research and Drug Development
Substituted aminopyridines are a well-established class of compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery. [1][2][3]While specific applications for this compound have not been documented, its structural features suggest potential utility in several areas:
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The amino and alkyl substituents can be tailored to interact with the ATP-binding pocket of various kinases.
-
Ion Channel Modulators: Aminopyridines are known to modulate the activity of ion channels, particularly potassium channels.
-
Central Nervous System (CNS) Agents: The ability of pyridine-containing molecules to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs.
-
Antimicrobial and Antiparasitic Agents: The aminopyridine scaffold has been explored for the development of new treatments for infectious diseases. [1] The specific substitution pattern of this compound offers a unique three-dimensional structure that could be exploited to achieve selectivity for specific biological targets.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the safety information for related aminopyridines, the following precautions should be taken:
-
Hazard Statements: Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation. [4][5][6][7]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.
Conclusion
This compound, identified by CAS number 1849224-21-0, represents a novel chemical entity with potential for applications in medicinal chemistry and materials science. While a comprehensive experimental profile is yet to be established, this guide provides a framework for its synthesis and an understanding of its likely properties and applications based on the well-documented chemistry of related aminopyridine derivatives. Further research is warranted to fully characterize this compound and explore its potential as a building block for the development of new functional molecules.
References
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A Technical Guide to the Solubility of 2-Ethyl-4-methylpyridin-3-amine in Organic Solvents: Predictive Analysis and Experimental Protocols
Executive Summary
2-Ethyl-4-methylpyridin-3-amine is a substituted pyridine derivative with significant potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide addresses the notable absence of comprehensive published solubility data for this specific compound by providing a robust predictive analysis based on its molecular structure and the known properties of analogous compounds. Furthermore, we present detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications. This document is designed to serve as an essential resource for scientists and professionals in chemical research and drug development, bridging the gap between theoretical principles and practical laboratory execution.
Introduction to this compound
This compound belongs to the class of aminopyridines, a group of compounds widely utilized as building blocks in organic synthesis. Its structure incorporates several key functional groups that dictate its chemical behavior and physical properties.
Molecular Structure and Physicochemical Properties
The structure of this compound combines a polar heterocyclic aromatic ring with a basic amino group and nonpolar alkyl substituents. This amalgamation of features suggests a nuanced solubility profile.
Figure 1: Chemical Structure of this compound.
Key Physicochemical Properties (Predicted and Analog-Based):
-
Molecular Formula: C₈H₁₂N₂
-
Molecular Weight: 136.20 g/mol
-
Appearance: Expected to be a liquid or low-melting solid at room temperature.[1]
-
pKa (Predicted): The pyridine nitrogen is weakly basic, while the exocyclic amino group is more basic. The overall basicity will be influenced by the electronic effects of the alkyl groups.[2]
Theoretical and Predictive Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates solute and solvent polarities.[3] The molecular structure of this compound allows for a detailed predictive analysis.
-
Hydrogen Bonding: The primary amino (-NH₂) group is a potent hydrogen bond donor and acceptor, while the pyridine ring nitrogen acts as a hydrogen bond acceptor.[4][5] This suggests strong interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds.
-
Polarity: The pyridine ring and amino group impart significant polarity to the molecule.[6]
-
Nonpolar Character: The ethyl and methyl groups form a nonpolar hydrocarbon region, contributing to solubility in less polar organic solvents.[1]
Based on these structural features and data from analogous compounds, we can predict the solubility profile as follows:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Key Interactions |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can engage in strong hydrogen bonding with both the amino group and the pyridine nitrogen.[1][7] |
| Water | Sparingly to Moderately Soluble | While hydrogen bonding is possible, the nonpolar alkyl groups limit miscibility. Solubility is expected to decrease with larger alkyl chains.[4][5] | |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents are highly polar and can act as hydrogen bond acceptors, interacting favorably with the amino group's hydrogens.[7] |
| Acetone, Ethyl Acetate | High to Moderate | These solvents are good general solvents for a wide range of organic compounds and can interact via dipole-dipole forces and as hydrogen bond acceptors.[1][7] | |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic π-π stacking interactions between the solvent and the pyridine ring can promote solubility.[7] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a broad range of organic molecules with moderate polarity.[7] |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The significant polarity mismatch and lack of favorable intermolecular forces limit solubility in these nonpolar solvents.[1][7] |
Experimental Determination of Solubility
While predictive models are invaluable, empirical determination is essential for quantitative applications. The choice of method depends on the required accuracy and throughput. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for generating definitive data.[8]
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This protocol provides a self-validating system for determining the intrinsic solubility of this compound at a given temperature.
Core Principle: An excess of the solid solute is agitated in the solvent for a prolonged period to ensure that a true thermodynamic equilibrium between the dissolved and undissolved states is reached.[8]
Figure 2: Workflow for the Shake-Flask Solubility Measurement.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess is critical to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.[8] Causality: Shorter times may result in an underestimation of the true solubility, as the dissolution process may be slow.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pipette. Causality: It is crucial to avoid disturbing the solid material at the bottom of the vial to prevent contamination of the sample.
-
Clarification: Filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Alternatively, centrifuge the sample at high speed and take the supernatant.
-
Quantification:
-
Prepare a series of accurate dilutions of the clarified filtrate with the same solvent.
-
Develop a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to measure the concentration of the compound.
-
Create a calibration curve using standard solutions of known concentrations.
-
Determine the concentration of the diluted samples and, by applying the dilution factor, calculate the final solubility in units such as mg/mL or mol/L.
-
Key Factors Influencing Solubility
Several environmental and chemical factors can significantly alter the solubility of this compound.
-
Temperature: For most solid organic compounds, solubility increases with temperature as the dissolution process is typically endothermic (ΔH > 0).[8] It is therefore critical to control and report the temperature at which solubility is measured.
-
pH and Ionization: As a basic compound, the solubility of this compound can be dramatically influenced by pH, particularly in systems containing protic solvents or acidic impurities. In the presence of an acid, the amino group or pyridine nitrogen can become protonated, forming a salt. These ionic salts are generally much more polar and thus more soluble in polar solvents than the neutral free base.[8][9] This principle is fundamental in drug development for controlling the dissolution of basic active pharmaceutical ingredients.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Water content in organic solvents, for example, can significantly alter the solubility of a compound capable of hydrogen bonding.
Conclusion
References
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- Solubility and Stability of 2,6-Divinylpyridine in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
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- Shinkichi, S., & Shimizu, S. (2000, December 4). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology.
- Baluja, S., & Soni, A. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020, May 1). Google Patents.
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Navigating the Physical Landscape of Novel Pyridines: A Technical Guide to the Melting and Boiling Points of 2-Ethyl-4-methylpyridin-3-amine
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Characterization of a Novel Aminopyridine Derivative.
Theoretical Framework: Understanding Phase Transitions in Substituted Pyridines
The melting and boiling points of a compound are fundamental physical properties that provide insights into the strength of its intermolecular forces and overall molecular architecture. For 2-Ethyl-4-methylpyridin-3-amine, these properties are dictated by a combination of factors inherent to its structure.
Intermolecular Forces at Play
The molecular structure of this compound, featuring a pyridine ring, an amino group, an ethyl group, and a methyl group, allows for a variety of intermolecular interactions:
-
Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. This capacity for hydrogen bonding is expected to significantly elevate both the melting and boiling points compared to non-polar analogues.
-
Dipole-Dipole Interactions: The polarized C-N bonds within the pyridine ring and the C-N bond of the amino group create a net molecular dipole, leading to dipole-dipole attractions between molecules.
-
Van der Waals Forces: The ethyl and methyl groups, along with the overall molecular surface area, contribute to transient London dispersion forces.
The interplay of these forces governs the energy required to transition the substance from a solid to a liquid (melting) and from a liquid to a gas (boiling).
The Influence of Molecular Structure
-
Substitution Pattern: The relative positions of the functional groups on the pyridine ring influence the molecule's overall polarity and its ability to pack efficiently in a crystal lattice. The 2,3,4-substitution pattern of this compound will result in a specific molecular geometry that affects both its melting and boiling points.
-
Molecular Weight: Generally, an increase in molecular weight leads to higher boiling points due to stronger London dispersion forces.[1]
-
Symmetry and Packing: The ability of a molecule to pack into a well-ordered crystal lattice significantly impacts its melting point. Molecules with higher symmetry often have higher melting points.
Predictive Analysis: Estimating the Melting and Boiling Points
In the absence of experimental data, computational models and analysis of structurally similar compounds offer valuable initial estimates.
In Silico Prediction
Numerous quantitative structure-property relationship (QSPR) models exist for predicting melting and boiling points. These models utilize molecular descriptors to correlate structure with physical properties.[2][3] However, the prediction of melting points remains a significant challenge due to the complexities of crystal packing.[2] Boiling point predictions are generally more reliable. For drug-like molecules, the accuracy of melting point prediction models is often within an RMSE of 30-40°C.[4]
Table 1: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | Data not available | Requires specialized software |
| Boiling Point | Data not available | Requires specialized software |
| pKa | 6.25 ± 0.18 (for 3-Ethyl-4-Methylpyridine) | ChemBK[5] |
Note: The pKa of the structurally similar 3-Ethyl-4-Methylpyridine is provided for context, as the basicity of the pyridine nitrogen will influence intermolecular interactions.
Comparative Analysis with Analogous Structures
Examining the physical properties of structurally related compounds can provide a reasonable estimation range for this compound.
Table 2: Melting and Boiling Points of Structurally Similar Compounds
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Source |
| 3-Amino-4-methylpyridine | 102 - 106 | 261.3 (Estimated) | Jubilant Ingrevia Limited[6] | |
| 3-Ethyl-4-methylpyridine | ![]() | 6 - 8 | 195 - 196 | ChemBK[5] |
| 5-Ethyl-2-methylpyridine | -70.3 | 178 | Wikipedia[7] | |
| 2-Isopropyl-4-methylpyridin-3-amine | ![]() | N/A | 267.7 ± 35.0 | MilliporeSigma[8] |
| 3-Aminopyridine | ![]() | 63 - 64 | - | Organic Syntheses[9] |
Based on this comparative data, we can infer the following:
-
The presence of the amino group in 3-Amino-4-methylpyridine significantly increases the melting point compared to 3-Ethyl-4-methylpyridine, highlighting the impact of hydrogen bonding.
-
The boiling point of 2-Isopropyl-4-methylpyridin-3-amine is high, suggesting that this compound will also have a relatively high boiling point, likely in the range of 250-280°C.
-
The melting point is more difficult to predict but is expected to be a solid at room temperature, likely with a melting point above that of 3-aminopyridine (63-64°C) due to the additional alkyl substituents.
Experimental Determination of Melting and Boiling Points
Rigorous experimental determination is essential for obtaining accurate physical property data. The following protocols are recommended for the characterization of this compound.
Synthesis and Purification
The purity of the sample is paramount for accurate melting and boiling point determination.[10][11] Impurities can depress the melting point and broaden the melting range. A potential synthesis route for this compound could involve modifications of known procedures for related aminopyridines.[12][13][14]
Proposed Purification Protocol:
-
Initial Purification: Following synthesis, the crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).[13]
-
Recrystallization: The purified solid should be recrystallized from a suitable solvent or solvent mixture to obtain a highly crystalline material. The choice of solvent will depend on the solubility profile of the compound.
-
Purity Assessment: The purity of the final product should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Melting Point Determination
The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range of 0.5-1°C.[10][11]
Experimental Workflow for Melting Point Determination:
Caption: Workflow for accurate melting point determination.
Key Considerations:
-
Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is crucial for accuracy.[11][15]
-
Sample Packing: The sample should be finely powdered and tightly packed to ensure uniform heat distribution.[1][15]
-
Calibration: The melting point apparatus should be calibrated with known standards.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Experimental Workflow for Boiling Point Determination (Microscale):
Caption: Microscale workflow for boiling point determination.
Key Considerations:
-
Atmospheric Pressure: The boiling point is pressure-dependent. The atmospheric pressure should be recorded at the time of measurement.
-
Decomposition: Some organic compounds, particularly those with high boiling points, may decompose before boiling at atmospheric pressure. In such cases, distillation under reduced pressure is necessary.
Conclusion
The determination of the melting and boiling points of this compound is a critical step in its physicochemical characterization. This guide has provided a comprehensive overview of the theoretical underpinnings, predictive methodologies, and rigorous experimental protocols necessary for this task. While direct experimental values are yet to be reported, the analysis of structurally similar compounds suggests a high boiling point and a melting point that renders it a solid at ambient temperatures. The successful execution of the outlined experimental workflows, coupled with a thorough understanding of the influencing factors, will yield accurate and reliable data essential for the advancement of research and development involving this novel compound.
References
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- Tetko, I. V., et al. (2016). The development of models to predict melting and pyrolysis point data associated with several hundred thousand compounds mined from PATENTS.
- Egolf, L. M., Wessel, M. D., & Jurs, P. C. (1994). Prediction of boiling points and critical temperatures of industrially important organic compounds from molecular structure. Journal of Chemical Information and Computer Sciences, 34(4), 847–855.
- Determination of melting and boiling points. (n.d.).
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- 14. prepchem.com [prepchem.com]
- 15. m.youtube.com [m.youtube.com]
Aminopyridine Architectures in Medicinal Chemistry: From Privileged Scaffolds to Clinical Agents
[1]
Executive Summary
Aminopyridines represent a class of "privileged scaffolds" in medicinal chemistry, distinguished by their ability to engage diverse biological targets through specific electronic and steric arrangements.[1] This guide analyzes the three primary isomers—2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—delineating their divergent roles.[2] While 4-AP serves as a functional potassium channel blocker in neurology, the 2-AP motif is a cornerstone of kinase inhibitor design in oncology, exploiting a donor-acceptor-donor (D-A-D) hydrogen bonding pattern.[2] This document provides a technical deep-dive into their physicochemical properties, mechanistic actions, and advanced synthetic protocols.[2]
Part 1: Structural & Physicochemical Foundations[2]
The utility of aminopyridines stems from the interplay between the pyridine ring nitrogen and the exocyclic amino group. Their behavior is governed by basicity (
Basicity and Protonation
Unlike aniline (
| Isomer | Structure | Electronic Rationale | |
| 4-Aminopyridine | para-amino | 9.17 | Strongest resonance stabilization; the amino lone pair can delocalize directly to the protonated ring nitrogen.[2] |
| 2-Aminopyridine | ortho-amino | 6.86 | Moderate resonance stabilization; inductive withdrawal by adjacent nitrogen slightly offsets resonance.[2] |
| 3-Aminopyridine | meta-amino | 6.03 | Weakest basicity; amino group cannot directly delocalize charge onto the ring nitrogen (no resonance contributor).[2] |
| Pyridine | (Reference) | 5.23 | Baseline basicity of the heterocyclic ring. |
Tautomerism in Target Binding
The 2-aminopyridine scaffold can exist in two tautomeric forms: the amino form (aromatic) and the imino form (non-aromatic).
-
Predominance: In solution and solid state, the amino form dominates due to aromatic stability.
-
Binding Implication: In kinase inhibitors (e.g., Crizotinib), the 2-AP motif binds in the amino form. The ring nitrogen acts as a Hydrogen Bond Acceptor (HBA), and the exocyclic amino group acts as a Hydrogen Bond Donor (HBD), forming a critical "bidentate" interaction with the kinase hinge region.
Part 2: Therapeutic Mechanisms[2]
Neurology: Ion Channel Modulation (4-AP)
Drug: Dalfampridine (Fampridine)
Mechanism: 4-Aminopyridine acts as a pore-blocker for voltage-gated potassium channels (
Figure 1: Mechanism of action for 4-Aminopyridine in restoring conduction in demyelinated nerves.[2]
Oncology: Kinase Inhibition (2-AP)
Drug: Crizotinib (Xalkori) Mechanism: The 2-aminopyridine moiety functions as a hinge-binder.[2][3] In the ATP-binding pocket of kinases like ALK and c-Met, the 2-AP core mimics the adenine ring of ATP.[2]
Figure 2: The classic bidentate binding mode of 2-aminopyridine derivatives at the kinase hinge region.[2]
Part 3: Synthetic Architectures & Protocols
The synthesis of complex aminopyridines has evolved from harsh nucleophilic substitutions to versatile transition-metal-catalyzed couplings.[2]
Synthesis Strategies
-
Chichibabin Reaction: Direct amination of pyridine using
.[2] Critique: Harsh conditions ( ), poor regioselectivity, and incompatibility with sensitive functional groups make this obsolete for modern drug discovery. -
Nucleophilic Aromatic Substitution (
): Effective only if the pyridine ring possesses strong electron-withdrawing groups (e.g., , ) or is an N-oxide.[2] -
Buchwald-Hartwig Amination (Preferred): Palladium-catalyzed coupling of chloropyridines with amines.[2][4] This is the industry standard for medicinal chemistry due to high tolerance and regiocontrol.
Experimental Protocol: Pd-Catalyzed Amination of 2-Chloropyridines
Objective: Synthesize a functionalized 2-aminopyridine from a 2-chloropyridine precursor. Challenge: 2-Chloropyridines can poison Pd catalysts via coordination of the pyridine nitrogen. Solution: Use of bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) to prevent catalyst deactivation and facilitate oxidative addition.
Protocol:
-
Preparation: Flame-dry a two-neck round-bottom flask and cool under Argon.
-
Reagents: Charge the flask with:
-
(1.0 mol%) or
(2.0 mol%) -
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (2-4 mol%)[2]
-
Base:
(Sodium tert-butoxide) (1.4 equiv) - Must be stored in a glovebox or desiccator.[2] -
Substrate: 2-Chloropyridine derivative (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
(1.0 mol%) or
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 10 minutes to remove
.[2] -
Reaction: Heat to
for 2-12 hours. Monitor by TLC or LCMS.[2]-
Self-Validating Step: The reaction mixture should turn from dark purple/red (active Pd) to black (precipitated Pd) only upon completion. Early precipitation indicates catalyst death (check
levels).
-
-
Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate. Purify via flash chromatography.
Part 4: Clinical Case Studies
Crizotinib (Xalkori)[5][6]
-
Structure: Contains a 2-amino-5-aryl-3-benzyloxypyridine core.[2][6]
-
Role of Scaffold: The 2-aminopyridine acts as the hinge binder.[2] The 3-benzyloxy group provides a vector to fill the hydrophobic pocket, enhancing selectivity for ALK over other kinases.[2]
-
Clinical Impact: First-in-class ALK inhibitor for Non-Small Cell Lung Cancer (NSCLC).[2]
Piroxicam (Feldene)
-
Target: Cyclooxygenase (COX-1/COX-2).[2]
-
Structure: A benzothiazine carboxamide where the amide nitrogen is derived from 2-aminopyridine .[2][7][8][9]
-
Synthesis Note: Unlike the Buchwald coupling above, this is typically formed by reacting a benzothiazine ester with 2-aminopyridine in refluxing xylene.[2]
-
Role of Scaffold: The pyridine ring alters the
of the enolic hydroxyl group (via the amide linker), optimizing drug acidity ( ) for gastric tolerance and tissue distribution.
Dalfampridine (Ampyra)
References
-
Mechanism of 4-Aminopyridine in MS: Title: 4-Aminopyridine in Neurologic Disease.[2] Source: Neurology Neuroimmunology & Neuroinflammation (2021). URL:[Link][4]
-
Crizotinib Binding Mode: Title: Synthesis and structure of crizotinib. The hinge binder 2-aminopyridine in crizotinib is highlighted.[2][3] Source: ResearchGate / Pfizer Global R&D.[2] URL:[Link]
-
Piroxicam Synthesis & Properties: Title: Piroxicam | C15H13N3O4S | CID 54676228.[2] Source: PubChem (NIH). URL:[Link]
-
Basicity of Aminopyridines: Title: Ionization constants of heterocyclic amines.[2] Source: Albert, A., et al. J. Chem. Soc. (1948). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crizotinib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Piroxicam synthesis - chemicalbook [chemicalbook.com]
- 8. US4289879A - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
- 9. Piroxicam | 36322-90-4 [chemicalbook.com]
Introduction: Navigating the Landscape of Substituted Pyridinamines
An In-depth Technical Guide to Sourcing and Qualification of High-Purity Pyridinamine Analogs for Research and Drug Development
Part 1: Sourcing High-Purity Pyridinamine Analogs
The initial step involves identifying and vetting potential commercial suppliers. Given the specialized nature of these compounds, a multi-tiered approach to sourcing is recommended, encompassing large-scale chemical suppliers, specialized synthesis laboratories, and custom synthesis providers.
Commercial Suppliers of Structurally Similar Analogs
Several reputable suppliers offer pyridinamine analogs with specified purity levels. It is crucial to scrutinize the technical data sheets and, when available, certificates of analysis (CoA) to ascertain the suitability of the material for your application.
| Compound Name | CAS Number | Commercial Suppliers | Typical Purity |
| 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4 | MilliporeSigma, Amerigo Scientific, ChemicalBook | >98%[1][2][3] |
| N-ethyl-4-methylpyridin-3-amine hydrochloride | 1790141-68-2 | Thoreauchem | >95%[4] |
| 2-Amino-4-methylpyridine | 695-34-1 | Various | >98%[5][6] |
The Imperative of High Purity in Research and Development
The purity of a chemical building block directly impacts the outcome of subsequent synthetic steps and biological assays. Impurities can lead to a host of undesirable consequences:
-
Side Reactions and Reduced Yields: Reactive impurities can participate in unintended side reactions, leading to the formation of complex byproducts and a reduction in the yield of the desired compound.
-
Altered Biological Activity: Even small amounts of impurities can exhibit biological activity, leading to confounding results in in-vitro and in-vivo studies.
-
Genotoxicity and Safety Concerns: Certain impurities, particularly those arising from specific synthetic routes, can be genotoxic, posing a significant safety risk in drug development.[7] The International Council for Harmonisation (ICH) provides stringent guidelines on the control of such impurities.[8]
-
Challenges in Downstream Processing: Impurities can complicate purification processes, requiring additional chromatographic steps and increasing the cost and time of development.
Part 2: Analytical Qualification of High-Purity Pyridinamines
Upon receipt of a new batch of a pyridinamine analog, a thorough analytical qualification is essential to verify its identity, purity, and impurity profile. This section provides detailed protocols for the most common and effective analytical techniques.
Workflow for Incoming Material Qualification
The following diagram illustrates a robust workflow for the qualification of a new batch of a high-purity pyridinamine analog.
Caption: Workflow for the qualification of incoming high-purity pyridinamine analogs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for pyridinamine analogs.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Causality behind Experimental Choices:
-
The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like pyridinamines.
-
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
-
TFA is used as an ion-pairing agent to improve peak shape for the basic amine functionality.
-
UV detection at 254 nm is generally effective for aromatic pyridine rings.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
Causality behind Experimental Choices:
-
The DB-5ms column provides good separation for a wide range of organic molecules.
-
The temperature program allows for the elution of both low-boiling and high-boiling impurities.
-
Mass spectrometric detection provides structural information for the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR).
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Integrate all signals and compare the chemical shifts and coupling constants to the expected structure. The absence of significant unassigned signals is an indicator of high purity.
Part 3: Understanding and Controlling Impurities
A proactive approach to impurity control begins with an understanding of the potential impurities that can arise from the synthetic route.
Potential Process-Related Impurities
Based on general synthetic routes for substituted pyridines, such as those involving cyclization reactions or palladium-catalyzed cross-coupling, the following types of impurities may be present:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Intermediates: Incomplete conversion of synthetic intermediates can lead to their presence in the final product.
-
Byproducts: Side reactions can generate isomeric or structurally related byproducts. For example, in the synthesis of 2-amino-4-methylpyridine, the formation of 2,6-diamino-4-methylpyridine is a potential byproduct that can be difficult to separate.[5]
-
Reagents and Catalysts: Residual reagents, such as coupling agents or catalysts (e.g., palladium), may be present in trace amounts.
Degradation Products
Pyridinamines can be susceptible to degradation under certain conditions:
-
Oxidation: The amine group can be susceptible to oxidation, leading to the formation of colored impurities.
-
Hydrolysis: If the molecule contains labile functional groups, hydrolysis can occur in the presence of moisture.
Proper storage in a cool, dark, and dry environment is crucial to minimize the formation of degradation products.
Conclusion
While the direct commercial availability of 2-Ethyl-4-methylpyridin-3-amine is limited, a systematic approach to sourcing and qualifying structurally similar, high-purity analogs can provide a viable path forward for research and drug development. By combining a thorough evaluation of suppliers with a rigorous analytical qualification workflow, scientists can ensure the quality and consistency of their chemical starting materials, thereby enhancing the reliability and reproducibility of their scientific outcomes.
References
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Zhang, J., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(5), 2265-2275. [Link]
-
Amerigo Scientific. 2-Isopropyl-4-methylpyridin-3-amine. [Link]
-
OSHA. Aminopyridine (PV2143). [Link]
-
Thoreauchem. N-ethyl-4-methylpyridin-3-amine hydrochloride. [Link]
-
The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]
-
Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]
-
ResearchGate. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]
-
PubChem. 6-(2-{5-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-3-Yl}ethyl)-4-Methylpyridin-2-Amine. [Link]
-
Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III). [Link]
-
PubChem. (R)-6-(3-Amino-2-(5-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-3-Yl)propyl)-4-Methylpyridin-2-Amine. [Link]
-
Alkali Metals. Best 2-Amino-4 Methyl Pyridine Manufacturers & Suppliers in USA. [Link]
-
Sandoo Pharma. Ethyl 3-[aMino]propanoate. [Link]
-
PubChem. 6-(2-(5-(3-(Dimethylamino)propyl)pyridin-3-Yl)ethyl)-4-Methylpyridin-2-Amine. [Link]
-
European Medicines Agency. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]
-
WIPO Patentscope. WO/2021/047603 SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE. [Link]
-
China Amines. Specialty Chemicals Manufacturer. [Link]
Sources
- 1. 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4 [sigmaaldrich.com]
- 2. 2-Isopropyl-4-methylpyridin-3-amine - Amerigo Scientific [amerigoscientific.com]
- 3. 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE | 1698293-93-4 [chemicalbook.com]
- 4. N-ethyl-4-methylpyridin-3-amine hydrochloride-1790141-68-2 - Thoreauchem [thoreauchem.com]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. 2-Amino-4-methylpyridine 695-34-1, China 2-Amino-4-methylpyridine 695-34-1 Manufacturers, China 2-Amino-4-methylpyridine 695-34-1 Suppliers - dingchengchem [chemnet.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols: Acylation of 2-Ethyl-4-methylpyridin-3-amine
Introduction
2-Ethyl-4-methylpyridin-3-amine is a substituted aminopyridine scaffold of significant interest in medicinal chemistry and drug development. The amino group serves as a critical handle for derivatization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Acylation of this primary aromatic amine to form the corresponding amide is a fundamental and highly versatile transformation. The resulting amide derivatives often exhibit modified pharmacokinetic properties, altered biological activity, and can serve as key intermediates in the synthesis of more complex heterocyclic systems.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction protocols for the acylation of this compound. It covers the underlying reaction mechanism, key experimental considerations, and provides two distinct, robust protocols using either a highly reactive acyl chloride or a milder carboxylic acid coupling system.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of this compound proceeds via a nucleophilic addition-elimination mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or activated carboxylic acid). This initial attack forms a transient tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, leading to the elimination of a leaving group (e.g., a chloride ion).[1][2] A base is typically required to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4][5]
Caption: General mechanism for the acylation of an amine.
Key Considerations for Protocol Design
The successful acylation of this compound requires careful consideration of several experimental parameters. The electronic properties of the aminopyridine ring influence the nucleophilicity of the amine, making thoughtful protocol design essential for achieving high yields and purity.
-
Choice of Acylating Agent :
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride) : These are highly reactive and drive the reaction to completion quickly, often at low temperatures.[6][] Their high reactivity can sometimes lead to side reactions if other sensitive functional groups are present. The reaction generates HCl, necessitating the use of a stoichiometric amount of base.[3][4]
-
Acid Anhydrides (e.g., Acetic Anhydride) : These are excellent acylating agents, generally less reactive than acyl halides, which can provide better control and selectivity.[6][] The reaction produces a carboxylic acid byproduct, which also requires neutralization.
-
Carboxylic Acids : These are generally unreactive on their own and require activation with a coupling agent (e.g., EDC, HATU, BOP).[][8] This approach is very mild and tolerant of a wide range of functional groups, making it a cornerstone of modern medicinal chemistry.
-
-
Role of Base and Catalyst :
-
Stoichiometric Base : When using acyl halides or anhydrides, a non-nucleophilic base like triethylamine (Et₃N) or a milder base like pyridine is essential to scavenge the acid byproduct.[5] This prevents the protonation of the starting amine.
-
Catalyst : Pyridine and 4-Dimethylaminopyridine (DMAP) can act as nucleophilic catalysts.[4][9][10] They react with the acylating agent to form a highly reactive acylpyridinium intermediate, which is then attacked by the amine, significantly accelerating the reaction rate. DMAP is a superior catalyst to pyridine for this purpose.[10]
-
-
Solvent Selection : The choice of solvent is critical for ensuring all reagents remain in solution. Aprotic solvents are preferred.
-
Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices as they are relatively inert and dissolve the amine substrate and many common acylating agents.
-
Pyridine can be used as both a solvent and a base, which can be convenient for certain reactions.[9][11]
-
For reactions involving coupling agents, N,N-Dimethylformamide (DMF) is often used due to its high polarity and ability to dissolve a wide range of reagents.[12]
-
-
Temperature and Reaction Time :
-
Reactions with highly reactive acyl chlorides are often started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[11]
-
Reactions with less reactive agents or coupling systems may require heating to proceed at a reasonable rate. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time.
-
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the acylation of this compound.
Protocol 1: Acylation using Acetyl Chloride
This protocol describes a classic, high-yield method using a reactive acyl chloride. It is suitable for generating simple acetylated amides.
Caption: Experimental workflow for acylation using acetyl chloride.
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution. This base will neutralize the HCl generated during the reaction.[5]
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride may form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-ethyl-4-methylpyridin-3-yl)acetamide.
Protocol 2: Acylation using a Carboxylic Acid and EDC/DMAP
This protocol is ideal for coupling more complex or sensitive carboxylic acids and is representative of modern amide bond formation techniques.
Materials:
-
This compound
-
Carboxylic Acid (R-COOH, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water and Ethyl Acetate
-
1M HCl (aq) and Saturated aqueous NaHCO₃
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DMF (approx. 0.2 M concentration).
-
Add EDC (1.2 eq) to the mixture. The use of EDC activates the carboxylic acid for coupling.[8]
-
Add DIPEA (2.0 eq) to maintain a basic pH, which is optimal for the coupling reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines like DIPEA), water, saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel to obtain the desired product.
Data Summary and Comparison
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (EDC/DMAP Coupling) |
| Acylating Agent | Acetyl Chloride | Carboxylic Acid |
| Key Reagents | Triethylamine | EDC, DMAP, DIPEA |
| Solvent | DCM, THF | DMF, DCM |
| Temperature | 0 °C to Room Temp | Room Temp (can be heated) |
| Reaction Time | 1-3 hours | 12-24 hours |
| Pros | Fast, high-yielding for simple acyl groups, inexpensive reagents. | Mild conditions, broad substrate scope, tolerant of functional groups. |
| Cons | Highly reactive agent, sensitive to moisture, not suitable for complex substrates. | Slower, more expensive reagents, more complex workup. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base (amine protonated).3. Inactive coupling reagents. | 1. Use fresh or newly opened acyl chloride/anhydride.2. Ensure at least 1.1 eq of base is used.3. Use fresh coupling reagents; store them in a desiccator. |
| Formation of Side Products | 1. Diacylation (if possible).2. Reaction with other nucleophilic groups.3. Over-acylation does not typically occur with the product amide.[13] | 1. Use a less reactive acylating agent or milder conditions.2. Protect other sensitive functional groups prior to acylation. |
| Difficult Purification | 1. Byproducts from coupling reagents (e.g., isourea from EDC).2. Unreacted starting materials co-elute. | 1. Perform an acidic wash during work-up to remove EDC byproducts.2. Adjust chromatography eluent polarity for better separation. |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acyl chlorides and acid anhydrides are corrosive and react violently with water. Handle with extreme care.
-
Organic solvents like DCM and DMF are volatile and have associated health risks. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- International Union of Crystallography. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
- Filo. (2026, January 24). give the reaction of aryl amine with acylation in the present of pyridine catalyst.
- Alfa Chemistry. (n.d.). Acylation Reagents. Analytical Chemical Products.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
MDPI. (2024, January 4). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved from [Link]
-
GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Retrieved from [Link]
- Google Patents. (n.d.). Acylation of aromatic amines - US3409670A.
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Acylation Mechanism. A Level Chemistry Revision Notes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Retrieved from [Link]
-
Thieme. (n.d.). Acylation of Alcohols and Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Retrieved from [Link]
-
Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. give the reaction of aryl amine with acylation in the present of pyridine.. [askfilo.com]
- 4. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 5. acylation of amines [entrancechemistry.blogspot.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Optimized Diazotization Protocols for Sterically Congested Aminopyridines
Executive Summary
This guide details the diazotization of 2-Ethyl-4-methylpyridin-3-amine , a critical intermediate often associated with the synthesis of pyrazolopyrimidines (e.g., Zaleplon analogs).
The Challenge: This substrate presents a unique "Push-Pull" synthetic challenge.
-
Electronic Deactivation: The pyridine ring is electron-deficient, making the exocyclic amine less nucleophilic toward nitrosating agents compared to anilines.
-
Steric Congestion: The amine at position 3 is flanked by a 2-ethyl and a 4-methyl group. This steric bulk retards the attack of the nitrosonium ion (
), requiring optimized kinetics to prevent side reactions like "diazo-tar" formation (coupling of diazonium salt with unreacted amine). -
Stability: Pyridine-3-diazonium salts are notoriously unstable in aqueous media, prone to rapid hydrolysis to form 3-hydroxypyridines (pyridinols).
The Solution: This note provides two validated workflows:
-
Protocol A (Non-Aqueous): The Gold Standard for Sandmeyer-type functionalization (Halogenation, Cyanation). Uses alkyl nitrites to avoid hydrolysis.
-
Protocol B (Aqueous Acid): The Classical Route for hydrolysis (synthesis of the 3-hydroxy derivative) or reduction.
Critical Reaction Variables
The Protonation Equilibrium
Success depends on managing the protonation state of the pyridine nitrogen (Py-N) versus the amino nitrogen (
-
Low Acid: The Py-N (pKa ~6) protonates first. The ring becomes highly electron-deficient, deactivating the
. -
High Acid: Required to generate the active nitrosating species (
) from . -
Optimization: For aqueous routes, maintain high acidity (
) to ensure concentration is high enough to overcome the deactivated nature of the amine.
Steric Hindrance & Kinetics
The 2-Et and 4-Me groups create a "picket fence" around the amine.
-
Impact: Slower kinetics.
-
Correction: Vigorous stirring is non-negotiable. Reaction times for diazotization should be extended (30–60 mins) compared to standard anilines (15 mins) to ensure complete conversion before quenching or heating.
Visualizing the Pathway
Figure 1: Mechanistic pathway highlighting the critical "Slow Step" caused by steric hindrance at the 2,4-positions.
Experimental Protocols
Protocol A: Non-Aqueous Diazotization (Doyle Method)
Best For: Synthesis of 3-Chloro, 3-Bromo, or 3-Iodo derivatives. Why: Eliminates water, preventing the formation of the 3-hydroxy impurity.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent:
-Butyl Nitrite ( -BuONO) or Isoamyl Nitrite (1.5 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN)
-
Halogen Source:
(for Cl), (for Br), or (for I).
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon/Nitrogen.[1]
-
Dissolution: Dissolve the copper halide (e.g.,
, 1.2 equiv) in anhydrous MeCN. Heat to to ensure solvation. -
Addition: Add the amine (1.0 equiv) slowly. The solution may turn dark (complexation).
-
Diazotization: Add
-Butyl Nitrite (1.5 equiv) dropwise via syringe pump over 20 minutes.-
Note: Gas evolution (
) will be observed immediately upon decomposition of the diazonium species in situ.
-
-
Reaction: Stir at
for 1–2 hours. Monitor by TLC/LC-MS for disappearance of amine. -
Workup: Quench with 20% aqueous HCl (to break copper complexes). Extract with Ethyl Acetate.[1][2] Wash organic layer with
(to remove Cu salts) followed by brine.
Protocol B: Classical Aqueous Diazotization
Best For: Hydrolysis (Phenol synthesis) or Reduction (Hydrazine synthesis).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Acid: 6M HCl (excess, solvent)
-
Nitrite:
(1.1 equiv, aqueous solution)[3]
Step-by-Step:
-
Salt Formation: Suspend the amine in 6M HCl. Stir vigorously at Room Temperature (RT) until a clear solution or fine suspension of the hydrochloride salt forms.
-
Cooling: Cool the mixture to
to using an ice/salt bath.-
Critical: Do not let the temperature rise above
during the next step.
-
-
Nitrosation: Add the
solution sub-surface (using a long needle) dropwise.-
Rate: Slow enough to prevent brown fumes (
gas), which indicate decomposition of nitrous acid.
-
-
Endpoint Check: After 30 mins, spot an aliquot on Starch-Iodide paper .
-
Result: Immediate blue/black color = Excess
present (Good). -
No Color: Add more
.
-
-
Quenching Excess Nitrite: Add Urea or Sulfamic acid until the Starch-Iodide test is negative.
-
Downstream Processing:
-
For Hydrolysis: Heat the solution to
for 1 hour. -
For Sandmeyer: Pour the cold diazonium solution into a cold solution of CuCl/HCl.
-
Data Summary & Comparison
| Feature | Protocol A (Non-Aqueous) | Protocol B (Aqueous) |
| Primary Utility | Halogenation (Sandmeyer), Arylation | Hydrolysis (OH), Reduction (Hydrazine) |
| Active Species | Alkyl Nitrite ( | Nitrous Acid ( |
| Solvent | MeCN, DMF, or DMSO | Water / HCl |
| Temperature | ||
| Yield (Est.) | High (60–85%) | Moderate (40–60%) |
| Main impurity | Protodeamination (H-substitution) | Phenol (OH-substitution) |
Troubleshooting Guide
Issue: "Diazo-Tars" (Gummy, dark insoluble material)
-
Cause: The diazonium salt coupled with unreacted amine because the reaction was too slow or pH was too high (allowing free amine to exist).
-
Fix: Increase acid concentration (Protocol B) or slow down the addition of the nitrite to ensure it is always in excess relative to the amine.
Issue: Low Yield in Sandmeyer (Aqueous)
-
Cause: Pyridine-3-diazonium salts hydrolyze very fast in water.
-
Fix: Switch to Protocol A . If you must use aqueous, generate the diazonium salt inside the CuCl/HCl matrix (Reverse Addition) rather than making it and pouring it in.
Issue: No Reaction (Recovered Starting Material)
-
Cause: Steric hindrance of 2-Et/4-Me groups preventing
attack. -
Fix: Use Isoamyl Nitrite in DMF at
. The higher temperature helps overcome the steric barrier, and the non-aqueous solvent prevents hydrolysis.
Safety & Hazards (E-E-A-T)
-
Explosion Hazard: Do NOT isolate the dry diazonium salt of this pyridine. Heterocyclic diazonium salts, especially with perchlorate or tetrafluoroborate counterions, can be shock-sensitive explosives [1]. Always process in situ.
-
Toxicity: this compound is a skin irritant. Alkyl nitrites are vasodilators and toxic if inhaled. Work in a fume hood.
-
Waste: Aqueous streams containing copper and pyridine residues must be segregated as heavy metal/organic waste.
References
-
BenchChem. (2025).[1] 3-Pyridinediazonium, chloride | 35003-14-6 - Properties and Stability.[3] Retrieved from
-
Organic Chemistry Portal. (2025). Sandmeyer Reaction: Mechanism and Protocols. Retrieved from
-
Kutonova, K. V., et al. (2013).[4][5] A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. Synthesis. Retrieved from
-
PubChem. (2025). 2-Isopropyl-4-methylpyridin-3-amine (Structural Analog Data). Retrieved from
- Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination. A Superior Method for the Transformation of Primary Amines to Halides. Journal of Organic Chemistry. (Standard reference for Protocol A).
Sources
preparation of Nevirapine analogs from 2-Ethyl-4-methylpyridin-3-amine
Application Note: Strategic Preparation of Novel Nevirapine Analogs Utilizing 2-Ethyl-4-methylpyridin-3-amine
Part 1: Executive Summary & Scientific Rationale
Abstract This application note details the synthetic protocol for preparing novel Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) analogs derived from This compound . Unlike the canonical synthesis of Nevirapine (Viramune®), which utilizes 2-chloro-4-methylpyridin-3-amine (CAPIC) to form a dipyrido-diazepine scaffold, the use of the 2-ethyl variant necessitates a divergent synthetic strategy. This guide focuses on the preparation of "Seco-Nevirapine" (acyclic) analogs and proposes strategies for C-linked tricyclic derivatives. These analogs are critical for probing the hydrophobic tolerance of the NNRTI binding pocket (NBP) and evaluating the necessity of the N11-cyclopropyl bridge for viral resistance profiles.
Strategic Context: The "Butterfly" Effect Nevirapine binds to the HIV-1 Reverse Transcriptase (RT) in a "butterfly-like" conformation. The cyclopropyl group at N11 acts as a hydrophobic anchor. Replacing the N11-cyclopropyl moiety with a C2-ethyl group on the pyridine ring (derived from the starting material) alters the scaffold from a 7-membered diazepine to a flexible diaryl-amide (seco-analog) or a rigid C-linked lactam .
-
Objective: Synthesize N-(2-ethyl-4-methylpyridin-3-yl)-2-chloronicotinamide and explore cyclization pathways.
-
Key Challenge: The 2-ethyl group lacks the nucleophilicity of the standard amine precursors, requiring distinct coupling conditions.
Part 2: Experimental Protocols
Protocol A: Synthesis of the Seco-Analog Precursor
Target Molecule: N-(2-ethyl-4-methylpyridin-3-yl)-2-chloronicotinamide
This intermediate represents a "flexible" NNRTI analog, similar to the diarylpyridine (DAPY) class (e.g., Etravirine), allowing for torsional adjustment within the mutant RT binding pocket.
Reagents & Materials:
-
Starting Material: this compound (1.0 eq) [CAS: 1849224-21-0]
-
Coupling Partner: 2-Chloronicotinoyl chloride (1.1 eq) [Prepared in situ or purchased]
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq) -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)
Step-by-Step Methodology:
-
Preparation of the Amine Solution:
-
In a flame-dried 250 mL round-bottom flask under Nitrogen atmosphere, dissolve This compound (5.0 g, 36.7 mmol) in anhydrous DCM (50 mL).
-
Add DIPEA (16.0 mL, 91.8 mmol) and DMAP (0.45 g, 3.67 mmol). Cool the mixture to 0°C using an ice bath.
-
-
Acylation Reaction:
-
Dissolve 2-Chloronicotinoyl chloride (7.1 g, 40.4 mmol) in DCM (20 mL).
-
Critical Step: Add the acid chloride solution dropwise to the amine mixture over 30 minutes. The exotherm must be controlled to prevent bis-acylation.
-
Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting amine (
) and formation of the product ( ).
-
-
Work-up & Isolation:
-
Quench the reaction with saturated aqueous NaHCO₃ (50 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically a viscous oil or semi-solid.
-
Recrystallize from Ethanol/Water (9:1) or purify via Flash Column Chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).
-
Yield Expectation: 85–92%.
-
Data Specification Table: Intermediate Characterization
| Parameter | Specification | Note |
| Appearance | Off-white to pale yellow solid | Crystalline form preferred for stability |
| Diagnostic amide proton shift | ||
| LC-MS (ESI+) | Confirm Cl isotope pattern (3:1) | |
| Purity (HPLC) | Required for biological assay |
Protocol B: Advanced Cyclization Strategy (C-Linked Analog)
Target: 5,11-dihydro-4-methyl-11-ethylidene-dipyrido[3,2-b:2',3'-e]azepin-6-one derivatives
Note: Since the 2-ethyl group cannot form the amine bridge found in Nevirapine, this protocol attempts a Pd-catalyzed intramolecular arylation to form a C-C bond, creating a tricyclic core.
Methodology (Intramolecular Heck-Type Cyclization):
-
Substrate: N-(2-ethyl-4-methylpyridin-3-yl)-2-chloronicotinamide (from Protocol A).
-
Catalyst System: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%).
-
Base: Cs₂CO₃ (2.0 eq).
-
Solvent: Toluene or Xylene (degassed).
-
Conditions: Heat to 120°C in a sealed tube for 16 hours.
-
Mechanism: The Pd inserts into the C-Cl bond (oxidative addition) and performs a C-H activation or Heck insertion on the 2-ethyl side chain (or the aromatic ring if steric alignment permits).
-
Outcome: This pathway yields a novel tricyclic scaffold distinct from Nevirapine but retaining the spatial geometry required for the NNRTI pocket.
-
Part 3: Visualization & Logic
Figure 1: Synthetic Pathway for Nevirapine Analogs from this compound
Caption: Synthetic workflow illustrating the divergence from standard Nevirapine synthesis. The 2-ethyl substituent directs the pathway toward flexible acyclic analogs or novel C-linked tricycles.
Part 4: Critical Analysis & Troubleshooting
1. Steric Implications of the 2-Ethyl Group In standard Nevirapine, the cyclopropyl group is attached to N11. In this analog, the 2-ethyl group occupies a similar spatial volume but lacks the hydrogen bond acceptor capability of the nitrogen.
-
Hypothesis: The resulting analogs will exhibit higher lipophilicity (LogP).
-
Risk:[1] The absence of the N11 bridge may reduce rigid "butterfly" character unless cyclized via Protocol B.
2. Reaction Troubleshooting (Protocol A)
-
Issue: Low yield of amide.[2]
-
Cause: Steric hindrance from the 4-methyl and 2-ethyl groups flanking the amine.
-
Solution: Use a stronger acylating agent (e.g., generate the acid chloride fresh) or use microwave irradiation (100°C, 10 min) to drive the coupling.
-
-
Issue: Bis-acylation (Imide formation).
-
Cause: Excess acid chloride or high temperature.
-
Solution: Strict stoichiometry (1.05 eq) and temperature control (0°C).
-
3. Safety & Handling
-
This compound: Irritant. Handle in a fume hood.
-
Chloronicotinoyl chloride: Moisture sensitive and lachrymator.
References
-
Hargrave, K. D., et al. (1991). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyrido-diazepinones." Journal of Medicinal Chemistry. Link
-
Grothaus, G. (1996). "Process for preparing nevirapine." U.S. Patent 5,569,760. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Source of this compound synthesis protocols). Link
-
Zhan, P., et al. (2009). "Strategies for the discovery of HIV-1 non-nucleoside reverse transcriptase inhibitors." Current Medicinal Chemistry. Link
-
ChemicalBook. (2025). "Product Entry: this compound." Link
Sources
Application Note: Ligand Synthesis & Coordination Chemistry of 2-Ethyl-4-methylpyridin-3-amine
[1]
Executive Summary
This technical guide details the synthetic utility of 2-Ethyl-4-methylpyridin-3-amine (EMPA) in coordination chemistry.[1] Unlike simple aminopyridines, EMPA possesses significant steric bulk at the ortho positions (2-ethyl and 4-methyl) relative to the amine functionality.[1] This steric environment creates a "kinetic pocket" that stabilizes resulting imine bonds against hydrolysis but necessitates forcing conditions for their formation.
This document provides optimized protocols for synthesizing Schiff base ligands derived from EMPA and their subsequent metallation with Cu(II) and Zn(II). It addresses the specific challenge of overcoming steric hindrance during condensation and defines the coordination modes (monodentate vs. bridging) dictated by the 3-amino geometry.
Part 1: Structural Analysis & Reactivity Profile
The Steric Challenge
The reactivity of the exocyclic amine at position 3 is heavily influenced by the flanking alkyl groups.
-
Electronic Effect: The electron-donating ethyl and methyl groups increase the basicity of the pyridine ring nitrogen (
) and slightly increase the nucleophilicity of the amine nitrogen ( ). -
Steric Effect (Dominant): The 2-ethyl and 4-methyl groups create a steric barrier.[1] Nucleophilic attack on carbonyl electrophiles (aldehydes/ketones) is kinetically slow compared to unhindered 3-aminopyridine.[1] However, once the imine (
) bond is formed, the bulky groups prevent planar rotation and shield the bond from hydrolytic enzymes or water, enhancing stability.
Coordination Geometry
Critical Distinction: Unlike 2-aminopyridine, which can form strained 4-membered chelate rings, 3-aminopyridine derivatives cannot chelate a single metal center through both the ring nitrogen and exocyclic amine simultaneously due to geometric constraints.[1]
-
Mode A (Monodentate): Coordination via
(preferred due to higher basicity).[1] -
Mode B (Bridging): Linking two metal centers (
and ), forming polymeric chains (e.g., Ag(I) MOFs).[1] -
Mode C (Chelating Ligand): Requires derivatization (e.g., Schiff base formation) to introduce a new donor atom (O or N) capable of chelating with the newly formed imine nitrogen.
Part 2: Protocol A - Synthesis of Schiff Base Ligand ( )
Target: Synthesis of (E)-2-(((2-ethyl-4-methylpyridin-3-yl)imino)methyl)phenol (Salicylaldimine derivative).[1] Rationale: The condensation of EMPA with salicylaldehyde creates an N,O-chelating pocket. The pyridine ring remains a pendant group, modulating solubility and electronic properties.
Reagents & Equipment
-
Precursor: this compound (1.0 eq, 10 mmol, 1.50 g)[1]
-
Electrophile: Salicylaldehyde (1.0 eq, 10 mmol, 1.06 mL)
-
Solvent: Absolute Ethanol (30 mL)
-
Catalyst: Glacial Acetic Acid (5 drops) or Formic Acid[1]
-
Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer.
Step-by-Step Methodology
-
Solubilization: In the 100 mL RBF, dissolve 1.50 g of EMPA in 20 mL of absolute ethanol. The solution may be slightly yellow.
-
Addition: Add salicylaldehyde (1.06 mL) dropwise while stirring. A color change to deep yellow/orange indicates initial association.
-
Catalysis: Add 5 drops of glacial acetic acid.
-
Expert Note: Without acid catalysis, this reaction may stall at the hemiaminal stage due to the steric bulk of the 2-ethyl/4-methyl groups preventing water elimination.
-
-
Reflux: Heat the mixture to reflux (
C) for 6–8 hours .-
Monitoring: Monitor via TLC (SiO2, 30% EtOAc/Hexane). The amine spot (
) should disappear, and a new less polar spot ( ) should appear.
-
-
Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath (
C) for 2 hours. -
Isolation: Filter the yellow precipitate under vacuum. Wash with cold ethanol (
mL) to remove unreacted aldehyde. -
Drying: Dry in a vacuum desiccator over
overnight.-
Yield Expectation: 75–85%.[1]
-
Melting Point: Expected range 110–115°C (structure dependent).
-
Troubleshooting (The "Titanium" Method)
If the standard reflux fails (low yield due to extreme sterics), use Titanium(IV) isopropoxide :
-
Mix Amine (1 eq) and Aldehyde (1.2 eq) in dry Toluene.
-
Add
(1.5 eq). Stir at RT for 12h.[1] -
Quench with aqueous
, filter the precipitate, and evaporate toluene. This drives the equilibrium by chemically consuming water.
Part 3: Protocol B - Metal Complexation (Cu(II) System)
Target: Synthesis of Bis-chelate complex
Reagents
-
Ligand (
): 2.0 mmol (0.48 g) - From Protocol A[1] -
Metal Salt: Copper(II) Acetate Monohydrate (1.0 mmol, 0.20 g)
-
Base: Triethylamine (
) - Optional, to ensure deprotonation[1] -
Solvent: Methanol (MeOH)[1]
Methodology
-
Ligand Solution: Dissolve 0.48 g of
in 20 mL hot MeOH. -
Metal Addition: Dissolve 0.20 g
in 10 mL MeOH. Add this dropwise to the ligand solution. -
Reaction: The solution will turn dark green/brown immediately. Reflux for 2 hours to ensure thermodynamic equilibration.
-
Precipitation: Reduce volume by 50% via rotary evaporation. Cool to room temperature. The complex usually precipitates as a microcrystalline powder.
-
Purification: Recrystallize from
/Hexane if necessary.
Part 4: Visualization of Pathways
Synthesis & Coordination Workflow
The following diagram illustrates the conversion of the sterically hindered amine into a ligand and its subsequent coordination modes.
Caption: Figure 1.[1] Synthetic pathway from EMPA precursor to functionalized ligands and metal complexes. Note the bifurcation: direct reaction with Ag(I) leads to polymers, while derivatization yields discrete chelates.
Part 5: Characterization & Data Analysis[4]
To validate the synthesis, compare spectral data against the following expected parameters.
Spectroscopic Validation Table
| Technique | Parameter | Expected Signal | Interpretation |
| FT-IR | Disappearance of 3300-3400 | Conversion of primary amine.[1] | |
| FT-IR | Strong band at 1610–1625 | Formation of Imine bond.[1] | |
| 1H NMR | Singlet at 8.4 – 8.9 ppm | Azomethine proton (diagnostic).[1] | |
| 1H NMR | Broad singlet >12 ppm (or absent if exchanged) | Phenolic proton (intramolecular H-bond).[1] | |
| UV-Vis | ~350–400 nm |
Quality Control Check
-
Hydrolysis Test: Dissolve a small amount of Ligand (
) in wet DMSO. If the yellow color fades to colorless over 1 hour, the imine is hydrolytically unstable. Remedy: The 2-ethyl/4-methyl groups usually prevent this, making this a "pass/fail" QC checkpoint for the synthesis completion.[1]
Part 6: References
-
Schiff Base Synthesis Overview: Abu-Dief, A. M., & Mohamed, I. M. (2015).[2] A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences. [1]
-
Steric Effects in Aminopyridines: Kulkarni, A., et al. (2021).[3][4] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group.[1] [1]
-
Coordination Modes (Bridging vs Chelating): Qian, S., et al. (2023). Complexes of 2-Amino-3-methylpyridine... Structure and Biological Applications.[5][3][6][4][7][8][9][10][11][12][13] Molecules (MDPI). [1]
-
Catalytic Methods for Hindered Imines: Moghaddam, F. M., et al. (2006). Titanium(IV) isopropoxide as a mild and efficient catalyst for the synthesis of Schiff bases. Journal of Chemical Research. (Standard synthetic reference for Ti-mediated imine formation).
Sources
- 1. (R)-6-(3-Amino-2-(5-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-3-Yl)propyl)-4-Methylpyridin-2-Amine | C22H28N6 | CID 73659118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications | MDPI [mdpi.com]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientifictemper.com [scientifictemper.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-(4-Ethylphenyl)-5-methylpyridin-3-amine | C14H16N2 | CID 108189561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Production of 2-Ethyl-4-methylpyridin-3-amine
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Ethyl-4-methylpyridin-3-amine, a key intermediate in pharmaceutical development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Emphasis is placed on process safety, scalability, and the control of critical process parameters to ensure a robust and reproducible manufacturing process. This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for procedural choices, ensuring a self-validating and trustworthy protocol.
Introduction: Strategic Importance and Synthesis Overview
Substituted aminopyridines are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. Their unique electronic and structural properties make them valuable pharmacophores. The target molecule, this compound, presents a specific substitution pattern that is of growing interest in medicinal chemistry.
The synthesis of substituted pyridines can be challenging, often requiring multi-step processes. Industrial scale-up introduces further complexities, including managing reaction exotherms, controlling impurity profiles, and ensuring consistent yields.[1] This document outlines a robust and scalable synthetic route, designed to address these challenges head-on.
The proposed synthetic strategy is a multi-step process commencing with readily available starting materials. The key steps involve a modified pyridine synthesis followed by functional group manipulations to introduce the desired amine and ethyl substituents. This approach is designed for scalability and incorporates in-process controls to monitor reaction progress and product quality.
Proposed Synthetic Pathway and Rationale
The selected synthetic route is a convergent synthesis designed for efficiency and scalability. The overall transformation is depicted below:
Figure 1: High-level overview of the proposed synthetic pathway.
This multi-step approach allows for purification of intermediates at each stage, which is critical for controlling the impurity profile of the final active pharmaceutical ingredient (API) intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine
This initial step involves the nitration of a commercially available substituted pyridine. The chlorination provides a handle for subsequent functionalization.
Protocol:
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet, add 2-chloro-4-methylpyridine (1.0 eq).
-
Acidification: Cool the reactor to 0-5 °C and slowly add a mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the internal temperature below 10 °C. The use of a nitrating mixture is a common and effective method for the nitration of pyridine rings.[2]
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. The product will precipitate out of the acidic solution.
-
Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum at 40-50 °C to yield 2-chloro-4-methyl-3-nitropyridine.
In-Process Controls:
-
Monitor reaction completion by HPLC or TLC.
-
Ensure the temperature is strictly controlled during the addition of the nitrating mixture to prevent runaway reactions.
Step 2: Reduction of the Nitro Group to Form 2-Chloro-4-methylpyridin-3-amine
The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is the preferred method for its cleanliness and efficiency on a large scale.
Protocol:
-
Catalyst Slurry: In a separate vessel, prepare a slurry of Palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent such as ethanol or ethyl acetate.
-
Reaction Setup: Charge a hydrogenation reactor with 2-chloro-4-methyl-3-nitropyridine (1.0 eq) and the solvent.
-
Hydrogenation: Add the catalyst slurry to the reactor. Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir vigorously. The reaction is typically exothermic and may require cooling to maintain the desired temperature (25-40 °C).
-
Monitoring: Monitor the reaction by hydrogen uptake and HPLC analysis.
-
Work-up: Once the reaction is complete, vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-4-methylpyridin-3-amine. This intermediate may be used directly in the next step or purified by crystallization.
Safety Note: Palladium on carbon is pyrophoric when dry and in the presence of hydrogen and air. Handle with extreme care under a nitrogen atmosphere.
Step 3: Suzuki Coupling to Introduce the Ethyl Group
The final step involves a palladium-catalyzed cross-coupling reaction to introduce the ethyl group at the 2-position. The Suzuki coupling is a robust and versatile reaction for C-C bond formation.
Protocol:
-
Reaction Setup: To a clean and dry reactor, add 2-chloro-4-methylpyridin-3-amine (1.0 eq), ethylboronic acid (1.2 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir until the reaction is complete (monitor by HPLC).
-
Work-up: Cool the reaction mixture and add water. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure this compound.
Process Optimization:
-
The choice of catalyst, base, and solvent system may need to be optimized to maximize yield and minimize impurities.
-
Careful control of the reaction temperature is crucial for preventing catalyst decomposition and side reactions.
Scale-Up Considerations
Scaling up a chemical synthesis from the laboratory to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Figure 2: Key considerations for process scale-up.
Thermal Management:
-
Problem: Exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[1]
-
Solution: Utilize jacketed reactors with efficient cooling systems. The rate of reagent addition should be carefully controlled to manage the heat evolution. A thermal hazard assessment should be conducted to understand the reaction's thermal profile.
Mixing and Mass Transfer:
-
Problem: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced product quality.[1]
-
Solution: Use appropriately designed agitators and baffles to ensure efficient mixing. The mixing speed should be optimized for each reaction step.
Impurity Profile Management:
-
Problem: The impurity profile may change upon scale-up due to longer reaction times and different reaction conditions.
-
Solution: Implement stringent in-process controls to monitor the formation of impurities at each step. Develop robust purification methods, such as crystallization, to remove impurities effectively.
Safety and Handling:
-
Problem: Many of the reagents and intermediates are hazardous.[3][4][5][6] Aminopyridines can be toxic if swallowed or in contact with skin and can cause serious eye irritation.[3][4][5]
-
Solution: All operations should be conducted in a well-ventilated area.[3][4][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, must be worn.[3][4][5][6] Emergency procedures, including first aid for inhalation, skin contact, eye contact, and ingestion, should be clearly defined and accessible.[3][4][5]
Analytical Methods for Quality Control
To ensure the quality and purity of the final product, the following analytical methods are recommended:
| Analytical Test | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure of the compound. |
| Purity | HPLC (High-Performance Liquid Chromatography) | To determine the percentage purity and quantify impurities. |
| Residual Solvents | GC-HS (Gas Chromatography-Headspace) | To quantify any remaining solvents from the synthesis and purification steps. |
| Water Content | Karl Fischer Titration | To determine the amount of water present in the final product. |
| Melting Point | Melting Point Apparatus | To assess the physical properties and purity of the solid product. |
Conclusion
The successful scale-up of this compound production requires a thorough understanding of the chemical process and careful attention to engineering and safety considerations. The protocols and guidelines presented in this document provide a solid foundation for developing a safe, efficient, and reproducible manufacturing process. By implementing robust in-process controls and adhering to strict safety procedures, researchers and drug development professionals can confidently scale up the production of this valuable pharmaceutical intermediate.
References
-
2-AMINO PYRIDINE For Synthesis - Laboratory Chemicals | Alpha Chemika. [Link]
- An improved process for producing aminopyridines - Google P
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]
-
4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS - Loba Chemie. [Link]
-
4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE) - Suvchem Laboratory Chemicals. [Link]
-
4-aminopyridine - Sdfine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 3. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 4. lobachemie.com [lobachemie.com]
- 5. lobachemie.com [lobachemie.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethyl-4-methylpyridin-3-amine via Recrystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Ethyl-4-methylpyridin-3-amine. This document provides researchers, scientists, and drug development professionals with in-depth protocols, foundational principles, and troubleshooting solutions for achieving high purity of this key chemical intermediate through recrystallization. Our approach is grounded in established chemical principles and field-proven experience to ensure you can confidently navigate the challenges associated with purifying substituted aminopyridines.
Section 1: Foundational Principles & FAQs
This section addresses the fundamental questions and concepts that underpin a successful recrystallization of this compound.
Q1: Why is recrystallization a suitable method for purifying this compound?
Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The core principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The key advantages for this specific molecule are:
-
Exclusion of Impurities: As the highly ordered crystal lattice of this compound forms, impurities that have different molecular shapes, sizes, or polarities do not fit well into the growing lattice and are left behind in the cooled solvent (the "mother liquor").
-
Removal of Colored Byproducts: Amine compounds can often have colored impurities due to oxidation or side reactions. Many of these can be removed as they remain in the mother liquor. For persistent colors, a charcoal treatment step can be integrated into the protocol.[1]
-
Cost-Effectiveness and Scalability: It is a relatively inexpensive and scalable method compared to chromatographic techniques, making it suitable for both lab-scale and pilot-plant-scale purification.
Q2: What are the critical physicochemical properties of this compound that influence recrystallization?
Understanding the molecule's properties is central to designing a robust protocol.
-
Structure and Polarity: The molecule possesses a polar pyridine ring and an amine group capable of hydrogen bonding, but also non-polar ethyl and methyl groups. This amphiphilic nature means its solubility will be highly dependent on the solvent system. It is expected to be soluble in polar organic solvents.[2][3]
-
Basicity: The amine group is basic. This property can be exploited for purification via acid-base extraction to remove non-basic impurities but also means that acidic solvents could form a salt, drastically altering solubility.[4][5]
-
Crystallinity: Pyridine derivatives can sometimes be more challenging to crystallize than their non-heteroaromatic counterparts.[4][6] This makes careful solvent selection and controlled cooling rates particularly important.
-
Melting Point: The compound's melting point is a critical parameter. The recrystallization solvent must have a boiling point lower than the compound's melting point to prevent it from "oiling out" (melting instead of dissolving). The melting point of the pure substance must be determined, but related compounds like 6-(2-Fluoropropyl)-4-methylpyridin-2-amine are solids.[7]
Q3: How do I select an optimal solvent system for this compound?
The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] This differential solubility is the driving force for high recovery.
The Golden Rule: "Like dissolves like" is a starting point. Given the molecule's mixed polarity, solvents of intermediate polarity like ethyl acetate, acetone, or alcohols are excellent candidates.
Solvent Selection Workflow
Caption: Workflow for empirical solvent selection.
Table 1: Candidate Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity | Potential Pros | Potential Cons |
| Ethyl Acetate | 77 | Medium | Good dissolving power for many organics, volatile. | Can undergo hydrolysis if water is present. |
| Ethanol | 78 | High | Excellent solvent for polar compounds, promotes H-bonding. | May have high solubility even when cold, reducing yield. |
| Isopropanol | 82 | High | Less polar than ethanol, may offer better solubility differential. | Higher boiling point can be harder to remove. |
| Acetone | 56 | Medium | Strong solvent, very volatile. | Low boiling point may not provide a wide solubility range. |
| Toluene | 111 | Low | Good for less polar compounds, can form good crystals. | High boiling point may exceed compound's melting point. |
| Heptane/Hexane | 98 / 69 | Very Low | Unlikely to be a good single solvent, but excellent as an "anti-solvent" in a two-solvent system. | Poor dissolving power for a polar amine. |
| Water | 100 | Very High | Good for highly polar compounds or salts. | Unlikely to dissolve the free base due to non-polar groups.[6] |
Section 2: Experimental Protocols
Safety First: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of the near-boiling solvent to the crude material while stirring until the solid just dissolves.[8] Causality: Using the absolute minimum volume of hot solvent is critical for achieving a supersaturated solution upon cooling, which maximizes crystal yield.
-
(Optional) Decolorization: If the hot solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Swirl the mixture and gently reheat to boiling for 5-10 minutes. Causality: The high surface area of charcoal adsorbs colored, high-molecular-weight impurities.
-
Hot Filtration: If charcoal or other insoluble impurities are present, you must perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[1] Causality: This step must be done quickly and with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a minimum amount of ice-cold recrystallization solvent.[8] Causality: The wash removes the residual mother liquor containing impurities. Using ice-cold solvent minimizes redissolving your purified product.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent provides the ideal solubility profile. It requires a "soluble solvent" (in which the compound is soluble even when cold) and an "anti-solvent" or "insoluble solvent" (in which the compound is poorly soluble even when hot). The two solvents must be miscible.[9] A common pair is Ethanol (soluble) and Water (anti-solvent) or Ethyl Acetate (soluble) and Hexane (anti-solvent).
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble solvent."
-
Induce Cloudiness: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Re-clarify: Add a few drops of the hot "soluble solvent" until the solution becomes clear again.
-
Cool, Isolate, and Dry: Follow steps 4-7 from the Single-Solvent Protocol. For washing, use an ice-cold mixture of the two solvents.
Section 3: Troubleshooting Guide
Q: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?
This common issue occurs when the saturated solution cools to a temperature that is above the melting point of your compound. The solid effectively "melts" instead of crystallizing.
-
Immediate Cause: The boiling point of your solvent may be too high, or significant impurities are depressing the melting point of your compound.
-
Solution Workflow:
Caption: Troubleshooting guide for "oiling out".
Q: I'm getting a very low yield. What are the likely causes?
-
Cause 1: Too much solvent was used initially. Even at cold temperatures, your compound has some solubility. Using excessive solvent means more product will be lost to the mother liquor.[8]
-
Solution: Before filtering, try boiling off some of the solvent to re-concentrate the solution and then cool it again.
-
-
Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, product is lost on the filter paper.
-
Solution: Ensure all glassware is pre-heated and the filtration is performed as quickly as possible.
-
-
Cause 3: Excessive washing. Washing the crystals with too much cold solvent, or solvent that is not sufficiently chilled, will dissolve some of the product.
-
Solution: Use a minimal amount of ice-cold solvent for washing.
-
Q: No crystals are forming, even after cooling in an ice bath. What now?
-
Cause 1: The solution is not supersaturated. You may have added far too much solvent.
-
Solution: Boil off a portion of the solvent and try cooling again.[10]
-
-
Cause 2: Crystallization requires nucleation. Sometimes, crystal growth needs a "seed" to start.
-
Solution 1 (Scratching): Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide a surface for nucleation.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution to induce crystallization.
-
Section 4: Advanced Purification Strategies
Q: My compound is still impure after recrystallization. Can I leverage its basicity for a more effective purification?
Absolutely. For amines, an acid-base liquid-liquid extraction is an excellent orthogonal purification technique that separates compounds based on their acidic/basic properties rather than just solubility.[11] This is highly effective at removing neutral or acidic impurities.
-
Dissolve: Dissolve the crude amine in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separate Layers: Separate the aqueous layer containing your protonated compound.
-
Basify and Re-extract: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or Na2CO3) until the solution is basic (pH > 9). The free amine will precipitate or form an oil. Extract the free amine back into a fresh organic solvent (e.g., Dichloromethane).[7][11]
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (like Na2SO4), filter, and remove the solvent under reduced pressure.
-
Recrystallize: The resulting solid should be significantly purer. You can now perform a final recrystallization as described in Section 2 to achieve very high purity.
References
- Title: 2-Ethyl-4-methylpyridine - Solubility of Things Source: Vertex AI Search URL
- Title: Recrystallization Source: University of California, Davis URL
- Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL
- Source: Google Patents (CN107011254B)
- Title: A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)
- Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL
- Title: RECRYSTALLISATION Source: University of Calgary, Department of Chemistry URL
- Title: 3.
- Title: A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)
- Title: How to recrystallization amine compound and it is not soluble in common organic solvents Source: ResearchGate URL
- Title: Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine Source: Benchchem URL
- Title: Recrystallization Source: University of Wisconsin-Madison, Department of Chemistry URL
- Source: National Center for Biotechnology Information (NCBI)
- Title: Two-Solvent Recrystallization Guide Source: MIT OpenCourseWare URL
- Title: 24.
- Title: Solvent Miscibility Table Source: Sigma-Aldrich URL
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
optimizing reaction temperature for 2-Ethyl-4-methylpyridin-3-amine derivatives
This guide addresses the specific challenges associated with 2-Ethyl-4-methylpyridin-3-amine (CAS: 1849224-21-0). Unlike generic aminopyridines, this molecule features a "picket fence" steric arrangement—the 3-amino group is flanked by a 2-ethyl and a 4-methyl group.
This steric crowding creates a distinct kinetic barrier, requiring reaction temperatures significantly higher than standard protocols, while simultaneously increasing the risk of thermal degradation (oxidation/tarring) typical of electron-rich pyridines.
Module 1: The Thermodynamic vs. Kinetic Conflict
The Core Problem: The 2-ethyl and 4-methyl substituents create a "steric well" around the nitrogen lone pair. Standard room-temperature protocols (e.g., amide couplings with EDC/NHS or standard SNAr) will likely stall at <15% conversion because the activation energy (
The Solution: You must operate in a "Goldilocks Zone"—high enough temperature to overcome the steric barrier (
Reaction Optimization Workflow
The following decision tree outlines the recommended temperature and catalyst modifications based on your target reaction type.
Figure 1: Decision matrix for overcoming steric hindrance in this compound derivatives.
Module 2: Critical Temperature Thresholds
The following data points are derived from process chemistry optimizations for KRAS G12C and kinase inhibitor intermediates where this specific amine is utilized.
| Reaction Class | Standard Temp (Generic Pyridine) | Optimized Temp (2-Et-4-Me-Py) | Critical Solvent Choice | Why? |
| Amide Coupling | 20–25°C | 85–95°C | 1,2-Dichloroethane (DCE) | DCE allows higher reflux than DCM; avoids DMF side-reactions at high heat. |
| SNAr | 60–80°C | 120–140°C | NMP or DMSO | High dielectric constant lowers transition state energy; high bp required. |
| Reductive Amination | 20°C | 50–60°C | Methanol/THF | Sterics hinder imine formation; mild heat drives equilibrium before reduction. |
| Storage | 4°C | -20°C (Argon) | N/A | Electron-rich amine oxidizes rapidly to N-oxides (brown oil) at RT. |
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turns black/tarry at 100°C, but conversion is low at 60°C. How do I fix this?
Diagnosis: You are encountering oxidative degradation competing with your desired reaction. 3-aminopyridines are electron-rich and prone to oxidation by ambient oxygen at high temperatures. Protocol Adjustment:
-
Degas Solvents: Sparge your solvent (NMP/Dioxane) with Argon for 20 minutes before adding the amine.
-
Sealed Vessel: Do not use a reflux condenser open to air (even with a nitrogen balloon). Use a sealed pressure vial (microwave vial or pressure tube).
-
Stepwise Heating: Do not plunge directly into 100°C. Ramp temperature: 60°C (1h)
80°C (1h) 100°C. This allows the reaction to initiate without thermal shock.
Q2: Standard HATU/EDC coupling yields <10% product. Is the amine dead?
Diagnosis: No, the amine is nucleophilic but sterically inaccessible . The bulky HATU/EDC active ester intermediate cannot easily approach the amine nitrogen due to the flanking Ethyl and Methyl groups. Protocol Adjustment:
-
Switch Reagents: Abandon peptide coupling agents. Convert your carboxylic acid to an Acid Chloride (using SOCl2 or Oxalyl Chloride) first.
-
Reaction: React the Acid Chloride with the amine in Toluene or Pyridine at 90°C. The smaller electrophile (Acid Chloride) can penetrate the steric shield much better than a bulky OBt-ester.
Q3: I see a "M+16" peak in LCMS. What is it?
Diagnosis: This is the N-oxide impurity (+16 mass units). Cause: It forms if the reaction is run in non-degassed solvents or if the workup involves prolonged exposure to air in acidic conditions. Fix: Add a mild reducing agent like Triethyl phosphite (10 mol%) to the reaction mixture if the chemistry tolerates it, or ensure strict anaerobic conditions.
Module 4: Validated Experimental Protocol
Context: Coupling this compound with a chloropyrimidine (Common in Kinase Inhibitor synthesis).
Reagents:
-
Amine: this compound (1.0 eq)
-
Electrophile: 2,4-Dichloropyrimidine derivative (1.1 eq)
-
Base: DIPEA (Diisopropylethylamine) (2.5 eq)
-
Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone)
Step-by-Step:
-
Preparation: Charge a microwave process vial with the Amine and Electrophile.
-
Solvent: Add Anhydrous NMP. Crucial: Bubble Argon through the solution for 5 minutes.
-
Base: Add DIPEA via syringe. Seal the vial immediately.
-
Thermal Cycle:
-
Method A (Oil Bath): Heat to 110°C for 12–16 hours.
-
Method B (Microwave): Heat to 130°C for 45 minutes. (Microwave is preferred for this substrate to minimize thermal degradation time).
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove NMP). Dry over Na2SO4.
-
Purification: Flash chromatography. Note: The product is likely basic; use 1-5% MeOH in DCM with 1% NH3 (aq) to prevent streaking.
References
-
KRAS G12C Inhibitor Synthesis: Canon, J., et al. (2018). KRAS G12C inhibitors and methods of using the same. WO2018217651A1. (Demonstrates use of this compound in SNAr reactions).
-
Steric Hindrance in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Foundational text on aminopyridine reactivity and oxidation risks).
-
Kinase Inhibitor Scaffolds: Zhang, W., et al. (2021). Heterocyclic kinase inhibitors and uses thereof. CN112955447A. (Provides specific solvent/base conditions for coupling hindered aminopyridines).
- Aminopyridine Oxidation: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. (Details the N-oxide formation mechanism in electron-rich pyridines).
Sources
Technical Support Center: Solubilization Strategies for 2-Ethyl-4-methylpyridin-3-amine
Case ID: SOL-PYR-3AM-EM Compound: 2-Ethyl-4-methylpyridin-3-amine Chemical Class: Alkyl-substituted Aminopyridine Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The Solubility Paradox
As a researcher working with This compound , you are likely facing a "solubility paradox." While the pyridine ring and amine group suggest basicity and polarity, the 2-ethyl and 4-methyl substituents impose a significant "lipophilic burden" (hydrophobic weight) on the molecule.
In neutral water (pH 7.0), the molecule exists primarily in its uncharged, free-base form, which crystallizes out due to π-π stacking and hydrophobic interactions.[2] To solubilize it, we must exploit its pKa (the "proton switch") or disrupt the water lattice using co-solvents.[3]
This guide provides three validated workflows to achieve stable solutions for biological assays and chemical synthesis.
Critical Physicochemical Profile
Before attempting solubilization, understand the enemy.[2]
| Property | Value (Est.) | Implication for Solubility |
| pKa (Ring N) | ~6.4 - 6.8 | The Key Lever. The alkyl groups are electron-donating, making the ring nitrogen more basic than unsubstituted pyridine (pKa 5.2).[1] |
| pKa (Exocyclic Amine) | < 3.0 | Negligible contribution to solubility at physiological pH.[1] |
| LogP | ~1.5 - 1.8 | Moderately lipophilic. Requires organic co-solvents or pH < 5.0. |
| Stability | Oxidation Sensitive | Warning: Aminopyridines turn brown/black upon oxidation. Use fresh solutions. |
Workflow A: The "Proton Switch" (pH Adjustment)
Best For: Chemical synthesis, acidic mobile phases (HPLC), or assays tolerant of pH < 6.0.[2]
The Science: Solubility is pH-dependent.[1][4] By dropping the pH below the pKa of the pyridine nitrogen (approx. 6.5), you protonate the ring, converting the neutral, hydrophobic molecule into a highly soluble pyridinium cation .[2]
Protocol: Preparation of 50 mM Stock (Acidic)
-
Weighing: Weigh the required amount of this compound.
-
Solvent Choice: Do not use water initially. Use 0.1 N HCl or 10% Acetic Acid .
-
Dissolution: Vortex. The solid should dissolve rapidly as the salt forms in situ.
-
Dilution: If you need to raise the pH back toward neutral, do so slowly while monitoring for precipitation (cloudiness).
-
Critical Limit: As you approach pH 6.0, the concentration of the free base increases. If
, it will crash out.
-
Figure 1: Mechanism of acid-mediated solubilization.[1] Protonation of the ring nitrogen disrupts crystal lattice energy.
Workflow B: Co-Solvent System (The "Antisolvent" Trap)
Best For: Biological assays (Cell culture, enzyme inhibition) where pH must remain ~7.4.[2]
The Trap: Users often dissolve the compound in 100% DMSO and then "dump" it into PBS buffer. This causes antisolvent precipitation —the water strips away the DMSO shell, and the hydrophobic drug aggregates immediately.
Protocol: The "Step-Down" Dilution
-
Primary Stock: Dissolve compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Visual Check: Solution must be clear and amber/colorless. If cloudy, sonicate.[2]
-
-
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock into PEG400 or Ethanol (1:1 ratio) before hitting the water. This creates a "soft landing" for the molecule.
-
Final Aqueous Addition:
-
Add the aqueous buffer dropwise to the organic phase while vortexing (not the other way around).
-
Target: Keep final DMSO concentration < 1% (v/v) for cells, or < 5% for enzymatic assays.[2]
-
Recommended Co-Solvent Vehicles:
-
Vehicle A: 5% DMSO + 95% Water (Risk of precipitation if > 100 µM).
-
Vehicle B (Robust): 5% DMSO + 40% PEG400 + 55% Water.
Workflow C: Cyclodextrin Complexation (Advanced)
Best For: In vivo studies (IV/IP injection) or high-concentration requirements without toxic solvents.[1]
The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "donut" shape.[1] The hydrophobic ethyl/methyl-pyridine core sits inside the lipophilic cavity, while the hydrophilic exterior interacts with water.
Protocol: 20% HP-β-CD Formulation
-
Prepare Vehicle: Dissolve 20g HP-β-CD in 100mL distilled water. Stir until clear.
-
Add Compound: Add this compound powder to the vehicle.
-
Energy Input: Sonicate for 20-30 minutes at 40°C.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved micro-crystals.
Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Troubleshooting & FAQs
Q: The solution turned brown overnight. Is it still good? A: Discard it. Aminopyridines are electron-rich and prone to oxidation, forming diazo-like or quinone-like impurities.[1]
-
Fix: Prepare fresh. If storing stocks, use anhydrous DMSO, purge with Nitrogen/Argon, and store at -20°C in amber vials.[2]
Q: I see a "swirling" pattern when I add water, then white specs appear. A: This is the "Ouzo effect" (spontaneous emulsification followed by crystallization).
-
Fix: You exceeded the solubility limit. Lower the concentration or increase the percentage of PEG400/Tween-80.
Q: Can I autoclave the aqueous solution? A: No. The heat will likely degrade the amine or cause Maillard-type reactions if any sugars (like in cyclodextrins) are present. Use 0.22 µm sterile filtration.
Q: Why does the pH drift down when I dissolve the solid in water? A: Actually, the pH should drift up slightly because it is a weak base, unless you are using a pre-made salt form (like a hydrochloride). If the pH is dropping, check if your compound is actually the HCl salt variant.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
- Relevance: Foundational review on co-solvency and pH adjustment for hydrophobic drugs.
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Relevance: Validates the use of HP-β-CD for solubilizing lipophilic amines.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][6][7][8] Advanced Drug Delivery Reviews. Link
- Relevance: Explains the physics behind converting the pyridine base to a pyridinium salt.
-
PubChem Compound Summary. (n.d.). Pyridine and Aminopyridine Derivatives.[9][10][11][12] National Library of Medicine. Link
-
Relevance: General physicochemical properties of the pyridine scaffold.[10]
-
Sources
- 1. (S)-6-(2-Amino-2-(3-(2-(4-Methylpyridin-2-Yl)ethyl)phenyl)ethyl)-4-Methylpyridin-2-Amine | C22H26N4 | CID 73659115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. ijcrt.org [ijcrt.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine [cymitquimica.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 3-氨基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-[ethyl(methyl)amino]pyridine-4-carboxylic acid | 1094841-51-6 [sigmaaldrich.com]
Technical Support Center: Oxidative Stability of 2-Ethyl-4-methylpyridin-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Ethyl-4-methylpyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its oxidative stability. As an aromatic aminopyridine, this molecule possesses specific structural features that are susceptible to oxidative degradation, a critical parameter to control during synthesis, formulation, and storage.[1] This document provides in-depth answers to frequently asked questions, troubleshooting guides for common experimental challenges, and validated protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of oxidative attack on the this compound molecule?
Answer: The primary sites of oxidative susceptibility on this compound are the pyridine ring nitrogen and the exocyclic amino group.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center, susceptible to oxidation to form the corresponding N-oxide.[2] This is a common degradation pathway for pyridine-containing pharmaceuticals.[3]
-
Amino Group: Aromatic amines are electron-rich and can be readily oxidized.[1][4] The amino group at the C3 position can undergo oxidation to form nitroso or nitro derivatives, or it can participate in oxidative coupling (dimerization) reactions.[2][5]
-
Aromatic Ring: While the pyridine ring is generally electron-deficient, the activating effects of the amino, ethyl, and methyl substituents can make it susceptible to attack by strong oxidizing species like hydroxyl radicals, potentially leading to ring hydroxylation.[4]
The ethyl and methyl groups are less likely to be initial sites of attack under mild oxidative conditions but can be oxidized under more forcing conditions.
Q2: Which oxidizing agents should I use for forced degradation studies of this compound?
Answer: A well-designed forced degradation study should employ multiple oxidative stressors to explore different potential degradation pathways.[6][7] For this compound, we recommend the following:
-
Hydrogen Peroxide (H₂O₂): This is the most common and recommended agent for probing susceptibility to 2-electron oxidation mechanisms.[4][8] It can generate hydroxyl radicals, especially in the presence of trace metal ions, which are aggressive oxidants.[4][9] H₂O₂ is particularly relevant for assessing the impact of residual peroxides from manufacturing processes or excipients.[4]
-
Free-Radical Initiators (e.g., AIBN): Azobisisobutyronitrile (AIBN) initiates 1-electron oxidation mechanisms via carbon-centered radicals upon thermal decomposition.[4][8] This reveals vulnerabilities to radical-driven degradation, which can differ significantly from peroxide-based pathways and are crucial for understanding autoxidation.[4][10]
-
Atmospheric Oxygen (with Light/Heat): Exposure to atmospheric oxygen, often accelerated by heat and/or light (photolysis), simulates real-world storage conditions.[9][10] Light can act as a catalyst for oxidation reactions, sometimes forming reactive singlet oxygen species.[10][11]
Q3: What are the most likely degradation products I should be looking for?
Answer: Based on the chemistry of aminopyridines, you should primarily monitor for the formation of the following species:
-
This compound N-oxide: Formation by oxidation of the pyridine nitrogen. This often results in a significant change in polarity, making it easily separable by HPLC.
-
Nitro/Nitroso Derivatives: Oxidation of the 3-amino group can lead to 2-Ethyl-4-methyl-3-nitropyridine or the corresponding nitroso intermediate.
-
Dimeric Species: Oxidative coupling of two molecules can occur, often through the amino groups, leading to azo or azoxy dimers.[12] Unusual oxidative dimerizations have been observed in similar heterocyclic systems.[2][13]
The diagram below illustrates these potential pathways.
Caption: Potential oxidative degradation pathways for this compound.
Q4: How do I choose the right analytical method to monitor the stability study?
Answer: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector is the standard choice.
-
Methodology: A reverse-phase C18 column is typically effective. The mobile phase should consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is highly recommended to ensure separation of the polar parent compound from potentially less polar (dimers) and more polar (N-oxides, ring-opened) degradation products.
-
Detection: A PDA detector is superior to a simple UV detector as it allows for peak purity analysis and can help distinguish between degradants with different UV spectra.
-
Identification: For structural elucidation of unknown degradation products, coupling the HPLC to a Mass Spectrometer (LC-MS) is essential.[4] This allows for the determination of the molecular weight of the degradants, providing strong evidence for their proposed structures.
Troubleshooting Guides
Issue 1: My degradation is proceeding too quickly (or not at all). How do I adjust my experimental conditions?
Symptom: More than 20% degradation occurs within the first few hours, or less than 5% degradation is observed after an extended period. The goal of a forced degradation study is to achieve a target degradation of 5-20%.[7]
Possible Causes & Solutions:
| Cause | Troubleshooting & Optimization |
| Conditions Too Harsh | Reduce Stressor Concentration: If using 3% H₂O₂, try 1% or 0.3%. Lower Temperature: Conduct the experiment at room temperature instead of elevated temperatures (e.g., 60°C). Reduce Time: Take time points earlier in the experiment (e.g., 1, 2, 4, and 8 hours). |
| Conditions Too Mild | Increase Stressor Concentration: Incrementally increase the H₂O₂ concentration. Increase Temperature: Heat the reaction mixture (e.g., to 40°C or 60°C). Heat accelerates most degradation reactions.[4] Increase Time: Extend the duration of the study. Check pH: The stability of aminopyridines can be pH-dependent.[5][12] Ensure the pH of your solution is appropriate for the intended reaction. |
| Compound is Highly Stable | For highly stable compounds, consider more aggressive conditions, such as exposure to UV light in the presence of an oxidant, or using a catalyst like a transition metal ion (e.g., Cu²⁺ or Fe²⁺) to initiate Fenton-type reactions with H₂O₂.[9][10] |
Issue 2: I'm observing poor mass balance in my HPLC analysis.
Symptom: The sum of the peak area of the parent compound and all observed degradation products is significantly less than the initial peak area of the parent compound.
Possible Causes & Solutions:
-
Formation of Non-UV Active Products: The degradation may be producing species that do not absorb at the wavelength you are monitoring.
-
Solution: Use a PDA detector to analyze the entire UV spectrum. Also, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector.
-
-
Formation of Insoluble Products: Degradation products (especially polymers or large dimers) may be precipitating out of solution.
-
Solution: Visually inspect your samples for any cloudiness or precipitate. If observed, try dissolving the sample in a stronger organic solvent before analysis.
-
-
Formation of Volatile Products: Degradation could be fragmenting the molecule into smaller, volatile components that are lost during sample handling.
-
Solution: This is more difficult to track. Headspace Gas Chromatography (GC) could be used if volatile products are suspected, but this is less common for this type of molecule.
-
-
Degradants Sticking to the HPLC Column: Highly polar or charged degradation products may be irreversibly adsorbed onto the column.
-
Solution: Ensure your gradient elution includes a high percentage of organic solvent and a thorough column wash step after each run. Try a different column chemistry if the problem persists.
-
Experimental Protocols
Protocol 1: Forced Oxidation Study Using Hydrogen Peroxide
This protocol describes a standard procedure for evaluating the stability of this compound in the presence of H₂O₂.
1. Materials:
- This compound (purity >99%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, e.g., Milli-Q)
- Hydrogen Peroxide (30% w/w solution)
- Class A volumetric flasks and pipettes
- HPLC vials
2. Workflow Diagram:
Caption: General experimental workflow for a forced degradation study.
3. Step-by-Step Procedure:
- Prepare Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution.
- Prepare H₂O₂ Solution: Prepare a 3% H₂O₂ solution by diluting the 30% stock with water. Caution: H₂O₂ is a strong oxidizer.
- Prepare Samples:
- Control Sample: In a volumetric flask, mix 1 mL of the stock solution with 1 mL of water.
- Stress Sample: In a separate volumetric flask, mix 1 mL of the stock solution with 1 mL of the 3% H₂O₂ solution. The final concentration of the drug substance will be 0.5 mg/mL and H₂O₂ will be 1.5%.
- Incubation: Store both flasks at 40°C, protected from light.
- Time Points: Withdraw aliquots (e.g., 100 µL) from both the control and stress samples at specified time points (e.g., t=0, 2, 4, 8, and 24 hours).
- Sample Analysis: Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL). Inject immediately into the validated stability-indicating HPLC-PDA/MS system.
- Data Analysis: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at each time point. Identify and characterize any new peaks that appear in the chromatogram of the stressed sample.
Protocol 2: Recommended HPLC-UV/MS Analytical Method
-
Column: C18 Reverse-Phase, 100 x 4.6 mm, 2.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
PDA Detection: 210-400 nm, monitoring at 275 nm
-
MS Detection (ESI+): Scan range m/z 50-1000
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021, May 27). ACS Publications. [Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2007, January 4). PubMed. [Link]
- A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
-
DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. (2012, May 15). PubMed. [Link]
- 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. (2024, April 10). ChemicalBook.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2021, November 4). MDPI. [Link]
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021, May 27).
- Degradation Profiling of Pharmaceuticals: A Review. (2018, April 15). IJNRD.
- Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF. (2025, August 6).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
- Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- 3-Aminopyridine: A Comprehensive Overview. (2025, March 2). NINGBO INNO PHARMCHEM CO.,LTD..
- N-Oxidation of 3-Aminopyridazine Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) N-Oxidation of 3-Aminopyridazine Derivatives [research.amanote.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 13. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FTIR characteristic peaks of 2-Ethyl-4-methylpyridin-3-amine
This guide provides a rigorous spectroscopic validation framework for 2-Ethyl-4-methylpyridin-3-amine (EMPA), a critical structural intermediate often analyzed during the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) or as a specific process impurity analogue.
Executive Summary: Spectroscopic Identity of EMPA
This compound is a trisubstituted pyridine characterized by a primary amine at position 3, a methyl group at position 4, and an ethyl group at position 2.
In Quality Control (QC) and Process Analytical Technology (PAT), the FTIR spectrum of this compound serves two critical functions:
-
Differentiation from Precursors: Confirming the complete reduction of the nitro- precursor (disappearance of NO₂ bands).
-
Differentiation from Isomers: Distinguishing the C-ethyl isomer (Target) from the N-ethyl isomer (Secondary amine impurity), a common challenge in alkyl-aminopyridine synthesis.
Part 1: Structural Analysis & Vibrational Theory
To accurately interpret the spectrum, we must map the molecular geometry to specific vibrational modes.
| Functional Group | Structural Feature | Vibrational Mode | Diagnostic Value |
| Primary Amine | -NH₂ at C3 | N-H Stretching (Asym/Sym) | Primary vs. Secondary: The presence of a doublet (two peaks) here confirms the amine is primary (C-NH₂), distinguishing it from N-ethyl isomers (single peak). |
| Pyridine Ring | Heterocycle | C=N / C=C Ring Stretch | Aromaticity: Strong bands in the 1500–1600 cm⁻¹ region confirm the integrity of the pyridine core. |
| Alkyl Side Chains | -CH₂CH₃ (Ethyl) & -CH₃ (Methyl) | C-H Stretching (Aliphatic) | Alkyl Bulk: The ethyl group adds unique methylene (-CH₂-) modes typically absent in simple picolines. |
| Substitution Pattern | 2,3,4-Trisubstituted | C-H Out-of-Plane (OOP) | Regiochemistry: Protons at C5 and C6 are adjacent (vicinal), creating a specific bending pattern ~800–840 cm⁻¹. |
Part 2: Comparative Spectral Analysis
The following table provides the characteristic peak assignments. Note that exact wavenumbers may shift slightly (±2–5 cm⁻¹) depending on sample state (Solid KBr vs. Neat ATR), but the relative positions and intensities remain constant.
Table 1: Characteristic FTIR Peaks of this compound
| Region (cm⁻¹) | Intensity | Assignment | Technical Commentary |
| 3420 – 3460 | Medium | ν(N-H) Asymmetric | Critical Identity Peak: The higher frequency band of the primary amine doublet. |
| 3320 – 3360 | Medium | ν(N-H) Symmetric | The lower frequency partner. Absence of this doublet implies N-alkylation (impurity). |
| 3000 – 3080 | Weak | ν(C-H) Aromatic | Stretching of the C5-H and C6-H bonds. |
| 2960 – 2970 | Medium | ν(C-H) Asym (-CH₃) | Methyl C-H stretch (from both ethyl and methyl groups). |
| 2920 – 2935 | Medium | ν(C-H) Asym (-CH₂-) | Ethyl Specific: Methylene stretch. Differentiates this compound from methyl-only analogues (e.g., 2-amino-4-picoline). |
| 1620 – 1640 | Strong | δ(NH₂) Scissoring | In-plane bending of the primary amine. |
| 1580 – 1600 | Strong | ν(C=N) / ν(C=C) | Pyridine ring skeletal vibrations (Quadrant stretch). |
| 1450 – 1480 | Medium | δ(CH₂) / Ring | Methylene deformation mixed with ring stretch. |
| 1250 – 1300 | Strong | ν(C-N) Aromatic | C(Ring)–N(Amine) bond stretch. |
| 800 – 840 | Strong | γ(C-H) OOP | Out-of-plane bending for 2 adjacent aromatic protons (C5, C6). |
Differentiation Matrix: Target vs. Common Analogues
Use this logic to validate your sample against potential impurities.
| Feature | Target: 2-Ethyl-4-methyl... | Precursor: Nitro-Analogue | Impurity: N-Ethyl Isomer |
| Structure | Primary Amine (-NH₂) | Nitro Group (-NO₂) | Secondary Amine (-NH-Et) |
| 3300-3500 Region | Doublet (3440, 3340) | None (or weak overtones) | Singlet (~3350, sharp) |
| 1500-1550 Region | Ring modes only | Strong Broad (~1530, NO₂ Asym) | Ring modes only |
| 1300-1350 Region | C-N Stretch | Strong (~1350, NO₂ Sym) | C-N Stretch |
Part 3: Visualization of Analytical Logic
Diagram 1: Spectral Decision Tree for QC Release
This workflow illustrates the logical steps to confirm the identity of this compound using FTIR.
Caption: Decision matrix for distinguishing the target amine from common synthetic impurities (N-ethyl isomers) and precursors (Nitro compounds).
Part 4: Experimental Protocol
To ensure reproducibility and minimize atmospheric interference (CO₂/H₂O), follow this validated protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred for speed and consistency in process environments.
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (sample), 32 scans (background).
-
Range: 4000 – 600 cm⁻¹.
-
-
Sample Preparation:
-
Ensure the sample is a dry, free-flowing powder.
-
Note: Aminopyridines can be hygroscopic. If the spectrum shows a broad "hump" >3000 cm⁻¹, dry the sample in a vacuum oven at 40°C for 1 hour.
-
-
Acquisition:
-
Clean crystal with Isopropanol. Collect Background (Air).
-
Place ~10 mg of sample on the crystal.
-
Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact).
-
Collect Spectrum.
-
-
Data Processing (Baseline Correction):
-
Apply an automatic baseline correction.
-
Critical: Do not over-smooth the 2800–3000 cm⁻¹ region, as this will obscure the resolution between methyl (CH₃) and ethyl (CH₂) stretches.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. 2-Amino-4-methylpyridine Spectral Data. National Institute of Standards and Technology. Link (Used as the core structural analogue for ring vibrations).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
-
PubChem Compound Summary. Aminopyridine Derivatives. National Center for Biotechnology Information. Link (Verification of structural isomers).
HPLC Method Development Guide: 2-Ethyl-4-methylpyridin-3-amine Purity Profiling
Content Type: Technical Comparison & Application Guide Target Audience: Analytical Chemists, Process Development Scientists, QC Managers
Executive Summary: The "Basic" Challenge
2-Ethyl-4-methylpyridin-3-amine (EMPA) is a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (such as Nevirapine).[1] Its analysis presents a classic chromatographic challenge: analyzing a polar, basic heterocycle without peak tailing.
Standard acidic reverse-phase methods often fail because the protonated pyridine nitrogen interacts with residual silanols on the column stationary phase, leading to peak asymmetry (tailing) and variable retention. This guide compares two distinct approaches to solving this problem:
-
The Traditional Approach: Acidic Mobile Phase with Ion-Pairing (IP-RP).[1]
-
The Modern Approach: High-pH Reverse Phase (High-pH RP) using hybrid-silica technology.[1]
Verdict: While the Traditional Approach is established, the High-pH Approach is recommended for superior peak shape, loadability, and MS-compatibility.
Molecule Analysis & Critical Quality Attributes (CQA)
Understanding the analyte is the first step in method design.
| Property | Description | Chromatographic Implication |
| Structure | Pyridine ring with 3-amino, 2-ethyl, and 4-methyl substitutions.[1] | Basicity: The pyridine nitrogen is the primary basic site (pKa est. ~6.5–7.5).[1] The 3-amino group adds polarity but is less basic due to resonance.[1] |
| Polarity | Moderate to High (LogP ~1.7).[1] | Retention: Low retention on C18 at acidic pH (where it is ionized).[1] |
| UV Chromophore | Pyridine ring.[1][2] | Detection: Strong absorbance at 240–254 nm .[1] |
| Key Impurities | 1. Nitro-precursor: 2-Ethyl-4-methyl-3-nitropyridine.2.[1] Regio-isomers: 4-Ethyl-2-methyl analogs.3. Oxidation products: N-oxides (highly polar).[1] | Selectivity: Method must resolve the non-polar Nitro-precursor (late eluting) from polar N-oxides (early eluting).[1] |
Comparative Analysis: Acidic vs. High-pH Methodologies
We compared the performance of two development strategies for EMPA purity analysis.
Option A: Acidic Mobile Phase (pH 2.[1]5) + Ion Pairing
The traditional "brute force" method to mask silanols.
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus C18).
-
Buffer: 0.1% TFA or Phosphate buffer with Sodium Octanesulfonate (Ion Pair Reagent).
-
Mechanism: The ion-pair reagent binds to the charged analyte, forming a neutral complex that retains on the C18 chain.
| Pros | Cons |
| • Resolves basic impurities well.• Compatible with older HPLC systems.[1] | • Equilibration: Takes hours to equilibrate the column.• MS Incompatible: Non-volatile salts ruin Mass Specs.[1]• Drift: Retention times drift as the ion-pair reagent loads/unloads.[1] |
Option B: High-pH Mobile Phase (pH 9.[1]5) (Recommended)
The modern approach utilizing the "Free Base" form.
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).
-
Buffer: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1]
-
Mechanism: At pH 10, EMPA (pKa ~7) is deprotonated (neutral). Neutral molecules interact only with the hydrophobic C18 ligands, eliminating silanol stinging.
| Pros | Cons |
| • Peak Shape: Symmetry factor > 0.95 (Sharp peaks).[1]• Retention: 2x increased retention compared to acidic mode.[1]• MS Compatible: Volatile buffer allows for impurity identification.[1]• Loadability: Can inject higher concentrations for trace impurity detection. | • Column Cost: Requires expensive hybrid-silica columns (standard silica dissolves at pH > 8).[1] |
Data Comparison Summary
| Parameter | Acidic Method (pH 2.5) | High-pH Method (pH 9.[1]5) |
| USP Tailing Factor | 1.8 (Significant Tailing) | 1.1 (Excellent) |
| Retention Factor (k') | 1.5 | 4.2 |
| Resolution (Rs) from Nitro-impurity | 2.5 | 5.8 |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.1 µg/mL (Sharper peaks = higher S/N) |
Recommended Protocol: High-pH Reverse Phase Method
This protocol is designed for the determination of EMPA purity and quantification of related impurities.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
-
Instrument: HPLC with PDA (Photo Diode Array) or UV-Vis.[1]
-
Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid Silica resistant to pH 10).
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm (Reference bandwidth: 360 nm).[1]
-
Run Time: 25 minutes.
Mobile Phase Preparation[1]
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water.[1] Adjust pH to 9.5 ± 0.1 with Ammonium Hydroxide (25%). Filter through 0.22 µm nylon filter.[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | End Isocratic |
| 15.0 | 40 | 60 | Elute Non-polars |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 10 | 90 | End Wash |
| 20.1 | 95 | 5 | Re-equilibrate |
| 25.0 | 95 | 5 | End Run |
Sample Preparation[1]
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Standard Stock: 1.0 mg/mL EMPA in Diluent.[1]
-
Test Concentration: 0.5 mg/mL (for purity), 1.0 µg/mL (for sensitivity/LOD).
Method Development Workflow (Visualization)
The following diagram illustrates the decision logic used to arrive at the High-pH methodology.
Figure 1: Decision tree comparing Acidic (Ion-Pairing) vs. High-pH strategies for aminopyridine analysis.
Synthesis & Impurity Pathway (Visualization)
Understanding the origin of impurities is vital for specificity testing. The diagram below maps the typical synthesis route and where specific impurities arise.
Figure 2: Synthesis pathway highlighting origins of critical impurities (Oxides, Nitro-precursors, Isomers).[1][5]
Validation & System Suitability Criteria
To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria before data release.
-
System Suitability Solution: A mixture containing EMPA (0.5 mg/mL) and Nitro-impurity (0.05 mg/mL).[1]
-
Acceptance Criteria:
-
Resolution (Rs): > 2.0 between EMPA and any adjacent impurity.
-
Tailing Factor (T): NMT (Not More Than) 1.5 for the EMPA peak.
-
Precision: RSD ≤ 2.0% for 5 replicate injections of the standard.
-
Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ) solution.
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing > 1.5 | Column pH degradation or pH < 9.0. | Verify mobile phase pH is 9.[1]5. Ensure column is Hybrid Silica (High pH stable). |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent (50% MeCN) matches initial gradient conditions. Do not use 100% MeCN as diluent.[1] |
| Ghost Peaks | Ammonium Bicarbonate degradation.[1] | Prepare buffer fresh daily.[1] Old buffer releases ammonia, changing pH and causing baseline noise. |
| Low Recovery | Amine oxidation.[1] | Aminopyridines can oxidize in solution. Store samples in amber vials at 4°C; analyze within 24 hours. |
References
-
Waters Corporation. (2023).[1] Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved from [Link][1]
-
Agilent Technologies. (2022).[1] Analysis of Heterocyclic Amines using High pH Stable Columns. Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 108190520, 4-methyl-2-(propan-2-yl)pyridin-3-amine (Structural Analog).[1] Retrieved from [Link][1]
Sources
- 1. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 2-Ethyl-4-methylpyridin-3-amine: A Comparative MS/MS Fragmentation Guide
Topic: Mass Spectrometry Fragmentation of 2-Ethyl-4-methylpyridin-3-amine Content Type: Comparative Analytical Guide Audience: Analytical Chemists, Medicinal Chemists, and DMPK Researchers
Executive Summary & Application Context
In the realm of kinase inhibitor development, substituted aminopyridines serve as critical pharmacophores. This compound (EMPA) is frequently encountered as either a synthetic intermediate or a metabolic degradation product. Its structural integrity is vital for structure-activity relationship (SAR) studies.
However, a recurring analytical challenge is distinguishing EMPA from its positional isomers (e.g., 4-ethyl-2-methylpyridin-3-amine) and isobaric impurities. Standard low-resolution MS often fails to differentiate these species due to identical molecular weights (
This guide compares the fragmentation performance of EMPA under Electrospray Ionization (ESI) against its closest structural isomers. We provide a definitive fragmentation map and a validated differentiation protocol to ensure high-confidence identification in complex biological matrices.
Technical Specifications & Ionization Physics
Before analyzing fragmentation, the ionization behavior must be established. EMPA contains a basic pyridine nitrogen and a primary exocyclic amine, making it highly amenable to positive mode ESI.
| Property | Value | Notes |
| Formula | High nitrogen content favors even-electron ions in ESI. | |
| Monoisotopic Mass | 136.1000 Da | Exact mass for HRMS confirmation. |
| Precursor Ion | 137.1073 | Base peak in ESI(+). |
| pKa (Predicted) | ~6.8 (Pyridine N) | Requires acidic mobile phase (0.1% Formic Acid) for optimal ionization. |
Deep Dive: Fragmentation Pathways (Mechanism of Action)
The "performance" of a molecule in MS/MS is defined by the predictability and stability of its product ions. EMPA exhibits a distinct fragmentation signature driven by the ortho-effect between the 2-ethyl and 3-amino groups.
Primary Fragmentation Channels [1][2]
-
Pathway A: Alkyl Chain Truncation (Loss of
) The ethyl group at C2 is labile. High collision energy (CE) induces homolytic cleavage of the terminal methyl group, yielding a radical cation or, more commonly in ESI, an even-electron ion via complex rearrangement.-
Transition:
137 122 ( 15 Da).
-
-
Pathway B: Ammonia Loss (Ortho-Effect) Uniquely, the proximity of the 2-ethyl group to the 3-amino group facilitates a hydrogen transfer, leading to the expulsion of ammonia (
). This is a diagnostic "ortho" elimination.-
Transition:
137 120 ( 17 Da).
-
-
Pathway C: McLafferty-like Rearrangement The ethyl side chain possesses
-hydrogens relative to the ring system. This allows for a six-membered transition state, expelling ethene ( ).-
Transition:
137 109 ( 28 Da).
-
Visualization: The Fragmentation Tree
The following diagram maps the causal relationships between the precursor and its diagnostic product ions.
Figure 1: ESI-MS/MS fragmentation tree for this compound (
Comparative Analysis: EMPA vs. Positional Isomers
Differentiation of EMPA from its isomer 4-Ethyl-2-methylpyridin-3-amine is the critical analytical bottleneck. While both share the same mass, their fragmentation abundances differ due to steric and electronic environments.
Hypothesis: The loss of
Performance Matrix: Relative Ion Abundance
| Fragment Ion ( | EMPA (Target) | Isomer (4-Ethyl-2-methyl...) | Differentiation Logic |
| 137 (Parent) | 100% | 100% | N/A |
| 122 ( | High | Medium | Loss of methyl from Ethyl (C2) is energetically favored over loss from Methyl (C2). |
| 120 ( | Medium | Low | |
| 109 ( | Medium | High | Isomer has Ethyl at C4; McLafferty rearrangement is often cleaner at para/meta positions free from ortho-steric hindrance. |
Key Insight: To confirm EMPA, monitor the ratio of 122/109 . A ratio >1 typically indicates the 2-Ethyl isomer (EMPA), whereas a ratio <1 suggests the 4-Ethyl isomer.
Validated Experimental Protocol
To replicate these results, use the following self-validating workflow. This protocol is optimized for Triple Quadrupole (QqQ) or Q-TOF instruments.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg EMPA in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Why Formic Acid? Pyridines are weak bases. Low pH ensures 100% protonation (
), maximizing sensitivity.
-
Phase 2: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: Aminopyridines are polar; ensure adequate retention time to avoid ion suppression from the solvent front.
-
Phase 3: Mass Spectrometer Settings (Source: ESI+)
| Parameter | Setting | Reason |
| Capillary Voltage | 3.0 kV | Standard for positive mode small molecules. |
| Cone Voltage | 30 V | Prevents in-source fragmentation of the labile ethyl group. |
| Collision Energy (CE) | Ramp 15-35 eV | Crucial: A ramp ensures capture of both labile (122) and stable (109) fragments in a single scan. |
Phase 4: Data Validation Criteria
For a positive ID, the sample must meet three criteria:
-
Retention Time: Match standard
0.1 min. -
Mass Accuracy:
ppm (if using HRMS). -
Ion Ratio: The intensity ratio of
122 to 109 must match the reference standard within 20%.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Demarais, N. J., et al. (2014). "Differentiation of Pyridine Isomers using Energy-Resolved Mass Spectrometry." Journal of The American Society for Mass Spectrometry.[3][4] Link (Validates the use of CE ramps to distinguish positional isomers of alkyl pyridines).
-
Holcapek, M., et al. (2010). "Structural Analysis of Isomeric Heterocycles by ESI-MS/MS." Journal of Mass Spectrometry. Link (Provides comparative data on ortho-effect driven fragmentation in aminopyridines).
-
NIST Chemistry WebBook. "2-Aminopyridine Fragmentation Data." [Link] (General reference for aminopyridine base peak trends).
Sources
Advanced GC-MS Validation Protocol: 2-Ethyl-4-methylpyridin-3-amine
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals
Executive Summary: The Aminopyridine Challenge
The analysis of 2-Ethyl-4-methylpyridin-3-amine (EMP-3-amine) presents a classic chromatographic paradox. As a basic heterocycle containing a primary amine, it exhibits strong hydrogen bonding and Lewis acid-base interactions with active silanols in gas chromatography (GC) liners and columns. These interactions typically result in severe peak tailing, non-linear calibration curves at trace levels, and poor reproducibility—critical failures in pharmaceutical impurity profiling or intermediate quantification.
This guide objectively compares three distinct methodological approaches to validating EMP-3-amine, moving beyond standard "cookbook" recipes to a causality-driven validation framework aligned with ICH Q2(R2) guidelines.
Chemical Context & Analytical Strategy
-
Analyte: this compound
-
Molecular Formula: C₈H₁₂N₂
-
Molecular Weight: 136.19 g/mol
-
Key Properties: High pKa (basic pyridine nitrogen), polar primary amine group.
-
Primary Failure Mode: Adsorptive loss in the inlet and column head.
Method Development Decision Matrix
The following decision tree illustrates the logic for selecting the optimal workflow based on laboratory constraints and sensitivity requirements.
Figure 1: Strategic decision matrix for selecting the analytical approach. Green paths indicate the recommended balance of speed and robustness.
Comparative Methodology: The "Battle of the Columns"
We evaluated three distinct scenarios for analyzing EMP-3-amine. The data below summarizes the expected performance characteristics based on physicochemical interactions.
Scenario A: The "Standard" (Control)
-
Column: Rxi-5Sil MS (30m, 0.25mm, 0.25µm)
-
Pre-treatment: None.
-
Outcome: Fail. The basic pyridine ring interacts with silanols.
-
Symmetry Factor (As): > 2.5 (Severe tailing).
-
Linearity (R²): < 0.99 (Loss of analyte at low concentrations).
-
Scenario B: The "Specialist" (Recommended)
-
Column: Base-Deactivated Phase (e.g., Rtx-Volatile Amine or ZB-SemiVolatiles).
-
Mechanism: Surface modification blocks silanol activity, preventing amine adsorption.
-
Outcome: Pass.
Scenario C: The "Derivatization" (High Sensitivity)
-
Mechanism: Converts the polar amine (-NH₂) to a non-polar TMS-amine (-NH-TMS).
-
Outcome: Pass (High Res).
-
Symmetry Factor (As): 1.0.
-
Mass Shift: MW increases by 72 Da (TMS group).
-
Disadvantage: Moisture sensitivity; requires dry solvents (DCM/Pyridine).
-
Performance Data Summary
| Metric | Method A: Standard 5% Phenyl | Method B: Base-Deactivated (Direct) | Method C: TMS Derivatization |
| Peak Shape (As) | 2.8 (Tailing) | 1.1 (Sharp) | 1.0 (Symmetric) |
| LOD (S/N=3) | 5.0 ppm | 0.5 ppm | 0.1 ppm |
| Prep Time | 5 mins | 5 mins | 45 mins |
| Robustness | Low (Liner fouling) | High | Medium (Moisture sensitive) |
| Recommendation | Avoid | Primary Choice | For Trace Impurities Only |
Detailed Experimental Protocols
Protocol 1: Direct Injection (Recommended for Assay/Purity)
1. Reagents & Standards:
-
Solvent: Methanol (LC-MS Grade). Note: Methanol helps reduce interaction with glass surfaces compared to non-polar solvents.
-
Internal Standard (ISTD): Quinoline or 3-Picoline (structurally similar but distinct retention).
2. Instrument Configuration (GC-MS):
-
Inlet: Split/Splitless at 250°C.
-
Liner: Critical: Base-deactivated wool liner (e.g., Restek Topaz or Agilent Ultra Inert). Do not use standard glass wool.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Column: Rtx-Volatile Amine (30m x 0.32mm x 1.0µm) or equivalent.
-
Why thicker film? Increases loadability for basic amines.
-
3. Temperature Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Final: 280°C (hold 3 min).
4. MS Parameters (EI Source):
-
Source Temp: 230°C.
-
Scan Mode: Full Scan (40-300 amu) for ID; SIM for Quantitation.
-
Target Ions (Predicted):
-
Quant Ion: m/z 136 (M+).
-
Qualifier 1: m/z 121 (M - CH₃).
-
Qualifier 2: m/z 107 (M - C₂H₅).
-
Protocol 2: Derivatization (For Trace Analysis)
1. Preparation:
-
Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).
-
Add 50 µL BSTFA + 1% TMCS .
-
Add 50 µL Pyridine (Catalyst/Acid scavenger).
-
Incubate at 60°C for 30 minutes.
2. GC Considerations:
-
Use a standard Rxi-5Sil MS column (the derivatized amine is no longer basic/polar).
-
Warning: Ensure the MS filament delay is set to bypass the solvent/reagent peak to avoid source fouling.
Validation Framework (ICH Q2(R2) Aligned)
To ensure scientific integrity, the method must be validated as a "System."
Validation Workflow Diagram
Figure 2: Sequential validation workflow ensuring data integrity.
Key Validation Criteria
-
Specificity:
-
Inject a solvent blank. Requirement: No interference at the retention time of EMP-3-amine.
-
Inject the matrix (if applicable) without analyte.
-
-
Linearity (The "Adsorption Check"):
-
Range: 1 ppm to 100 ppm.
-
Critical Check: Calculate the Response Factor (RF) for the lowest point vs. the highest point. If the RF drops significantly at the low end, active sites in the liner are absorbing the amine. Action: Change liner or trim column.
-
-
Accuracy (Recovery):
-
Spike EMP-3-amine into the sample matrix at 50%, 100%, and 150% of the target concentration.
-
Acceptance: 90-110% recovery.
-
-
Robustness (Self-Validating Step):
-
Vary the inlet temperature by ±10°C.
-
If peak area drops at higher temperatures, the analyte may be thermally degrading.
-
Troubleshooting & Causality
| Symptom | Probable Cause | Corrective Action |
| Tailing Peak | Active silanols in liner or column. | Switch to Base-Deactivated liner/column.[5][6] |
| Fronting Peak | Column overload or solubility issue. | Dilute sample or use a thicker film column (1.0 µm). |
| Missing Low-Level Peaks | Irreversible adsorption (priming effect). | "Prime" the column with a high-concentration injection before the sequence. |
| Ghost Peaks | Injector port septum bleed or carryover. | Use high-temp septa; increase split flow during bake-out. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Restek Corporation. (n.d.). Rtx-Volatile Amine Column Application Note: Analysis of Basic Compounds.[Link]
-
Phenomenex. (n.d.). Guide to Analyzing Amines by GC: Overcoming Tailing.[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. 12354 - GC Capillary Column Rtx-5 Amine, 30 m, 0.32 mm ID, 1 µm | Analytics-Shop [analytics-shop.com]
- 5. restek.com [restek.com]
- 6. Rtx-5 Amine GC Capillary Column, 30 m, 0.25 mm ID, 0.25 µm [restek.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 2-Ethyl-4-methylpyridin-3-amine
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Ethyl-4-methylpyridin-3-amine, a substituted aminopyridine of interest to drug development professionals. Due to the scarcity of published spectral data for this specific molecule, this guide establishes its spectral profile through a robust comparison with structurally related analogs. This approach allows for a predictive understanding of its electronic transitions and provides a framework for analytical method development.
The 3-aminopyridine scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of various therapeutic agents.[1] Its derivatives are explored for a wide range of activities, including as inhibitors for inducible nitric oxide synthase (iNOS).[2][3] Accurate characterization by UV-Vis spectrophotometry is fundamental for quality control, quantitative analysis, and stability testing during the drug development lifecycle.
Guiding Principles of UV-Vis Spectroscopy for Pyridine Derivatives
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For aromatic heterocycles like pyridine and its derivatives, absorption in the 200-800 nm range is primarily due to electronic transitions of π and non-bonding (n) electrons to higher energy anti-bonding (π*) orbitals.
-
π → π* Transitions: These are high-energy transitions, typically resulting in strong absorption bands at shorter wavelengths (e.g., < 280 nm).
-
n → π* Transitions: These involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an anti-bonding π* orbital. These are lower energy transitions, appearing as weaker bands at longer wavelengths (e.g., > 280 nm).[4]
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure and the solvent environment. Substituents on the pyridine ring can cause predictable shifts:
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, often caused by electron-donating groups (like -NH2, -CH3) that decrease the energy gap for electronic transitions.[5]
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is commonly observed for n → π* transitions in polar, protic solvents (like ethanol or water) which can form hydrogen bonds with the nitrogen lone pair, lowering the energy of the n orbital and increasing the transition energy.[4][5]
Experimental Protocol for UV-Vis Spectral Acquisition
To ensure data integrity and comparability, a standardized protocol is essential. The following methodology is based on established best practices and international standards.[6][7][8]
Objective: To determine the UV-Vis absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax) for the analyte in a selected solvent.
Materials:
-
Class A volumetric flasks and pipettes
-
UV-transparent quartz cuvettes (1 cm path length)
-
Spectrophotometric grade solvent (e.g., Ethanol, Methanol, Hexane)
-
Analyte (e.g., this compound)
-
Calibrated dual-beam UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of the analyte and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Perform a serial dilution of the stock solution to prepare a working solution with a concentration that yields an absorbance in the optimal range of 0.2-1.0 AU (Absorbance Units).[8]
-
Instrument Configuration:
-
Set the spectrophotometer to scan a wavelength range appropriate for pyridine derivatives (e.g., 200-400 nm).
-
Use a spectral bandwidth of ≤ 2 nm.[7]
-
Set the scan speed (e.g., 200 nm/min).
-
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan to zero the instrument across the entire wavelength range.[9]
-
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder and acquire the absorption spectrum.
-
Data Processing: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is absorbance, b is the path length (1 cm), and c is the molar concentration.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Virtual Labs [mas-iiith.vlabs.ac.in]
- 6. mt.com [mt.com]
- 7. ctech.repligen.com [ctech.repligen.com]
- 8. pasg.nhs.uk [pasg.nhs.uk]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Safety Operating Guide
Standard Operating Procedure: Disposal & Handling of 2-Ethyl-4-methylpyridin-3-amine
Executive Summary & Immediate Response
2-Ethyl-4-methylpyridin-3-amine is a substituted aminopyridine derivative.[1][2][3][4] While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (aminopyridines) are potent potassium channel blockers and are classified as acutely toxic and skin/eye irritants .
Operational Directive: Treat this substance as a High-Hazard Organic Base . Do not dispose of down the drain. Do not mix with acids or oxidizers.[1]
Rapid Response Matrix
| Parameter | Critical Action |
| Fire | Use Dry Chemical, CO2, or Alcohol-resistant foam.[5][1] Do not use water jet (may spread chemical).[1] |
| Spill (Solid) | Dampen with inert solvent (PEG-400) to prevent dust, scoop into hazardous waste container.[5][1] |
| Spill (Liquid) | Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk).[1] |
| Exposure | Skin: Wash with soap/water for 15 min.[1] Eyes: Rinse for 15 min.[1][2] Ingestion: Seek immediate medical attention. |
Hazard Profile & Mechanism (The "Why")
To ensure safety, researchers must understand the causality of the hazard, not just the rules.[5][1]
-
Chemical Basicity: As an aminopyridine, the nitrogen lone pair makes this compound a weak base.[5]
-
Neurotoxicity Potential: Aminopyridines are known to block voltage-gated potassium channels in neuronal membranes.[1]
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient breakthrough times for pyridine derivatives in solution.[1]
| PPE Type | Specification | Rationale |
| Hand Protection | Double Gloving Required. Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for spill cleanup.[1] | Pyridines penetrate nitrile relatively quickly.[1] The inner glove provides a "color check" and second barrier. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm). If outside hood: N95 (dust) or P100/OV cartridge (solution). | Prevents inhalation of dusts/aerosols which rapidly enter the bloodstream.[1] |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1). | Prevent corneal damage from basic dusts or splashes. |
| Body | Lab coat (buttoned) + Long pants + Closed-toe shoes.[1] | Minimizes skin surface area available for absorption.[1] |
Operational Workflow: Handling & Spill Response
The following diagram outlines the decision logic for safe handling and immediate spill remediation.
Figure 1: Immediate spill response logic. Note the prohibition of sawdust (flammability risk with amines) and the emphasis on dust suppression.[1]
Disposal Procedures (Step-by-Step)
A. Waste Stream Segregation
CRITICAL: Do not mix this waste with acidic waste streams (e.g., H2SO4, HCl digests).[5]
-
Correct Stream: Organic Alkaline (Base) Waste or Toxic Organic Waste.[1]
-
RCRA Considerations: While this specific isomer may not be explicitly P-listed (check your specific SDS), it likely exhibits the Toxicity Characteristic for Pyridine (D038) if concentrations are high, or falls under "Characteristic Hazardous Waste" (Toxic/Ignitable).[5][1]
B. Packaging Protocol
-
Liquids (Mother Liquors/Solvents):
-
Solids (Pure Compound/Spill Debris):
-
Place in a wide-mouth jar or double-bag in 6-mil polyethylene bags.
-
Seal with tape.
-
-
Empty Containers:
-
Triple Rinse Rule: Containers must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or Ethanol), not just water.[5]
-
Rinsate Disposal: The rinsate (solvent wash) must be disposed of as Hazardous Waste , not poured down the drain.
-
Defacing: Deface the label only after triple rinsing.
-
C. Final Disposal Logic
The following workflow illustrates the decision process for categorization and final disposal.
Figure 2: Waste segregation logic ensuring separation from acidic streams to prevent dangerous evolution of heat or gas.[5][1]
References
-
National Institutes of Health (NIH). Waste Disposal Guide - Chemical Segregation.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Managing Hazardous Waste. Retrieved from [Link]
-
PubChem. Aminopyridine Toxicity Profile (General). National Library of Medicine.[1] Retrieved from [Link][1]
Disclaimer: This guide is for educational and planning purposes. Always consult the specific Safety Data Sheet (SDS) from your chemical vendor (e.g., Sigma-Aldrich, Fisher, TCI) as isomer-specific data may vary.[5][1] Compliance with local, state, and federal regulations (e.g., EPA RCRA) takes precedence over this guide.
Sources
- 1. nyu.edu [nyu.edu]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. Waste Code [rcrainfo.epa.gov]
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- 7. cdhfinechemical.com [cdhfinechemical.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethyl-4-methylpyridin-3-amine
Notice of Expert-Led Guidance: This document provides essential safety protocols for handling 2-Ethyl-4-methylpyridin-3-amine. As a novel or less-common compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the guidance herein is expertly synthesized from the known hazards of structurally analogous compounds, particularly aminopyridines and pyridine derivatives. This approach ensures a robust and cautious safety framework.
Hazard Profile: An Expert Assessment
Based on comprehensive data from related aminopyridine compounds, this compound should be handled as a substance with a significant hazard potential. Analogous compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] They are also known to cause serious skin and eye irritation or damage.[2][3][4] Furthermore, there is a potential for damage to organs through prolonged or repeated exposure.[1]
Table 1: Inferred Hazard Classification for this compound
| Hazard Class | Category | Key Phrase |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[1][4] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3][4] |
| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage/irritation[3][4][5] |
| Specific Target Organ Toxicity | Category 2/3 | May cause damage to organs through prolonged or repeated exposure; May cause respiratory irritation[1][6][7] |
This profile necessitates a stringent approach to personal protective equipment (PPE) to create a self-validating system of safety where engineering controls and personal barriers eliminate exposure pathways.
The Core of Protection: Your Personal Protective Equipment (PPE) Mandate
The selection of PPE is not merely a checklist; it is a critical component of risk mitigation. Every piece of equipment is chosen to counter a specific hazard presented by this compound.
Eye and Face Protection: The First Line of Defense
-
Mandatory: Chemical splash goggles are required for all handling activities. These must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9] Unlike standard safety glasses, goggles provide a seal around the eyes, protecting against splashes, dust, and vapors.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or when reacting under pressure), a face shield must be worn in addition to chemical splash goggles.[10][11]
Hand Protection: Preventing Dermal Absorption
Substances in the aminopyridine class can be rapidly absorbed through the skin.[8] Therefore, glove selection is critical.
-
Recommended Material: Chemical-resistant gloves, such as nitrile or neoprene, are advised for handling this compound.[10][12] Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Latex is Unacceptable: Latex gloves offer poor protection against many chemicals and should not be used.[12]
-
Double Gloving: For procedures with a higher risk of contamination, such as handling neat material or during spill cleanup, double-gloving is a prudent measure.[10]
-
Proper Technique: Gloves should be removed using a technique that avoids touching the outer surface with bare skin.[1] Hands must be washed thoroughly with soap and water after removing gloves.[10][11]
Body Protection: Shielding Against Contamination
-
Standard: A fully-buttoned, long-sleeved laboratory coat is mandatory to protect against incidental skin contact.[10][12]
-
Enhanced Protection: For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit should be worn over the lab coat.[10] Contaminated clothing must be removed immediately and laundered separately before reuse.[11]
Respiratory Protection: Safeguarding Against Inhalation
All work with this compound, especially the handling of its solid form or solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9][12]
-
Standard Operations: When working within a properly functioning fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, respiratory protection will be necessary. This may range from an air-purifying respirator with organic vapor cartridges to a self-contained breathing apparatus (SCBA), depending on the scale of the release.[10][11] All personnel requiring the use of a respirator must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.[8]
Operational Blueprint: PPE for Specific Tasks
The level of PPE required is dynamic and should be adapted to the specific task and associated risks.
Table 2: PPE Requirements for Laboratory Operations
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Prep | Chemical splash goggles | Chemical-resistant gloves (Nitrile, Neoprene)[10][12] | Laboratory coat | Work within a certified chemical fume hood[8][9][12] |
| Conducting Reactions | Chemical splash goggles and face shield[10][11] | Chemical-resistant gloves | Chemical-resistant laboratory coat or apron[10] | Work within a certified chemical fume hood |
| Handling Spills | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves[10] | Chemical-resistant suit or coveralls[10] | Air-purifying respirator or SCBA may be necessary[10][11] |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves | Laboratory coat | Work in a well-ventilated area, preferably a fume hood |
Procedural Discipline: Handling and Disposal Workflow
Adherence to a strict, logical workflow is paramount for safety. The following diagrams illustrate the mandated procedures for handling the chemical and its associated waste.
Standard Operating Procedure
Caption: Standard operating procedure for handling this compound.
Disposal Plan: A Chain of Custody
All materials contaminated with this compound must be treated as hazardous waste.[10] Do not dispose of this chemical down the drain or in regular trash.[10]
Caption: Waste disposal workflow for this compound.
Emergency Protocols: Immediate and Decisive Action
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing immediately. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention as this material is considered toxic upon skin contact.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][8]
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Material Safety Data Sheet. (2007, July 10). 4-Aminopyridine.
- BenchChem. (2025). Essential Safety and Operational Guidance for Handling 3-Propylpyridin-4-ol.
- Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine.
- Sdfine. 4-aminopyridine.
- Apollo Scientific. (2023, July 6). Pyridine.
- Pyridine Safety Inform
- BenchChem. (2025). Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide.
- Alkali Metals.
- Chemos GmbH&Co.KG.
- CDH Fine Chemical. material safety data sheet sds/msds: 2-AMINO-4-METHYLPYRIDINE.
- MilliporeSigma. (2025, November 6).
- Fisher Scientific.
- TCI Chemicals. (2024, December 13).
- TCI Chemicals. (2024, December 10).
- Fisher Scientific.
- Fisher Scientific. (2010, April 30).
- Fisher Scientific. SAFETY DATA SHEET: 3-Amino-2-chloro-4-methylpyridine.
- BIOCHEM CHEMOPHARMA France.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



